Product packaging for 3,5-Dimethyl-1H-indole-2-carbaldehyde(Cat. No.:CAS No. 1463-67-8)

3,5-Dimethyl-1H-indole-2-carbaldehyde

Cat. No.: B074590
CAS No.: 1463-67-8
M. Wt: 173.21 g/mol
InChI Key: XFYUNHFBHYCXIN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-indole-2-carbaldehyde is a high-value, multifunctional indole derivative serving as a critical synthetic intermediate in organic and medicinal chemistry research. Its core structure features a reactive aldehyde group at the 2-position and two methyl substituents at the 3- and 5-positions, which confer electronic modulation and steric influence on the indole core. This compound is primarily employed as a versatile building block for the construction of complex nitrogen-containing heterocycles, including novel indole-fused systems and pharmacologically relevant scaffolds. Researchers utilize it in pivotal reactions such as condensation to form Schiff bases, as a precursor for indole-annulated rings, and in the synthesis of potential drug candidates targeting various enzymes and receptors. The presence of the formyl group makes it an ideal substrate for Knoevenagel condensations, reductive amination, and the synthesis of larger molecular architectures. Its specific research value lies in its application for developing new kinase inhibitors, antimicrobial agents, and fluorescent probes, where the indole-carbaldehyde motif is a key structural component. This product is provided for laboratory research purposes and is strictly For Research Use Only, not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO B074590 3,5-Dimethyl-1H-indole-2-carbaldehyde CAS No. 1463-67-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYUNHFBHYCXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424352
Record name 3,5-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-67-8
Record name 3,5-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Dimethyl-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the construction of the 3,5-dimethyl-1H-indole core and the subsequent introduction of a carbaldehyde group at the C2 position. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate replication and further investigation.

I. Synthesis of the 3,5-Dimethyl-1H-indole Core

The preparation of the 3,5-dimethyl-1H-indole scaffold can be efficiently achieved through the Batcho-Leimgruber indole synthesis. This method offers a versatile route to substituted indoles from o-nitrotoluenes.

A. Reaction Pathway

The synthesis of 3,5-dimethyl-1H-indole commences with 2,4-dimethyl-1-nitrobenzene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization of this intermediate yields the desired 3,5-dimethyl-1H-indole.

G A 2,4-Dimethyl-1-nitrobenzene C Enamine Intermediate A:e->C:w Condensation B DMF-DMA, Pyrrolidine B:s->C:n E 3,5-Dimethyl-1H-indole C:e->E:w Reductive Cyclization D Raney Ni, H2 D:s->E:n

Figure 1: Batcho-Leimgruber synthesis of 3,5-Dimethyl-1H-indole.

B. Experimental Protocol

Step 1: Synthesis of 1-(2-(2,4-dimethyl-6-nitrophenyl)vinyl)pyrrolidine (Enamine Intermediate)

  • To a solution of 2,4-dimethyl-1-nitrobenzene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude enamine intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Reductive Cyclization to 3,5-Dimethyl-1H-indole

  • Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Raney nickel.

  • Subject the mixture to hydrogenation (H₂) in a Parr apparatus or using a hydrogen balloon.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dimethyl-1H-indole.

  • Purify the product by column chromatography on silica gel.

C. Quantitative Data
Starting MaterialReagentsProductYield (%)Reference
2,4-Dimethyl-1-nitrobenzene1. DMF-DMA, Pyrrolidine2. Raney Ni, H₂3,5-Dimethyl-1H-indoleHigh yields are generally reported for this method.

II. Introduction of the Carbaldehyde Group at the C2 Position

Direct formylation of 3-substituted indoles at the C2 position is often challenging. Therefore, a reliable three-step sequence is employed, involving carboxylation at C2, followed by reduction to the corresponding alcohol, and subsequent oxidation to the aldehyde.

A. Reaction Pathway

The overall transformation involves N-protection of the indole, followed by ortho-lithiation and carboxylation, reduction of the resulting ester, and finally oxidation to the desired aldehyde.

G cluster_0 C2-Formylation Sequence A 3,5-Dimethyl-1H-indole B N-Tosyl-3,5-dimethyl-1H-indole A->B TsCl, NaH C Ethyl N-Tosyl-3,5-dimethyl-1H-indole-2-carboxylate B->C 1. n-BuLi 2. Ethyl Chloroformate D (N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanol C->D LiAlH4 E N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde D->E MnO2 F This compound E->F Deprotection (e.g., NaOH)

Figure 2: Multi-step synthesis of this compound.

B. Experimental Protocols

Step 1: N-Protection of 3,5-Dimethyl-1H-indole

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3,5-dimethyl-1H-indole (1 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) in anhydrous THF dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N-tosyl-3,5-dimethyl-1H-indole.

Step 2: C2-Carboxylation

  • Dissolve N-tosyl-3,5-dimethyl-1H-indole (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add ethyl chloroformate (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl N-tosyl-3,5-dimethyl-1H-indole-2-carboxylate.

Step 3: Reduction to (N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl N-tosyl-3,5-dimethyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous THF dropwise.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0 °C and quench it by the sequential and careful dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (N-tosyl-3,5-dimethyl-1H-indol-2-yl)methanol, which can be purified by column chromatography.

Step 4: Oxidation to N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde

  • To a solution of (N-tosyl-3,5-dimethyl-1H-indol-2-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform, add activated manganese dioxide (MnO₂) (5-10 equivalents).

  • Stir the suspension vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde.

  • Purify the product by column chromatography.

Step 5: Deprotection to this compound

  • Dissolve N-tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde (1 equivalent) in a mixture of methanol and water.

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, neutralize with a dilute acid (e.g., 1 M HCl), and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

C. Quantitative Data Summary

The following table summarizes typical yields for each step in the C2-formylation sequence, based on analogous transformations reported in the literature.

StepStarting MaterialReagentsProductTypical Yield (%)
13,5-Dimethyl-1H-indoleTsCl, NaHN-Tosyl-3,5-dimethyl-1H-indole>90
2N-Tosyl-3,5-dimethyl-1H-indolen-BuLi, Ethyl ChloroformateEthyl N-Tosyl-3,5-dimethyl-1H-indole-2-carboxylate70-85
3Ethyl N-Tosyl-3,5-dimethyl-1H-indole-2-carboxylateLiAlH₄(N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanol80-95
4(N-Tosyl-3,5-dimethyl-1H-indol-2-yl)methanolMnO₂N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehyde70-90
5N-Tosyl-3,5-dimethyl-1H-indole-2-carbaldehydeNaOH or K₂CO₃This compound>85

III. Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. The Batcho-Leimgruber synthesis offers an effective entry to the disubstituted indole core, while the subsequent multi-step functionalization at the C2 position ensures the regioselective introduction of the carbaldehyde group. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of novel indole-based compounds for various applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3,5-Dimethyl-1H-indole-2-carbaldehyde, a key heterocyclic intermediate in organic and medicinal chemistry.

Core Physicochemical Properties

This compound is a solid, sand-colored, or light yellow compound.[1] Its core structure consists of a bicyclic indole scaffold, functionalized with methyl groups at positions 3 and 5, and a carbaldehyde (formyl) group at position 2. This substitution pattern imparts specific chemical reactivity and physical characteristics crucial for its role as a synthetic building block.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₁₁NOPubChem[2]
Molecular Weight 173.21 g/mol PubChem[2]
CAS Number 1463-67-8PubChem[2]
Appearance Sand colored or Light yellow solidChem-Impex[1]
Melting Point 148-149 °CGoogle Patents[3]
Boiling Point Data not available
LogP (octanol-water) 2.6PubChem[2]
pKa Data not available
Storage Temperature 0-8 °CChem-Impex[1]

Synthetic Pathways and Experimental Protocols

The primary method for synthesizing indole aldehydes is the Vilsmeier-Haack reaction .[4] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent.[4] The reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5]

This protocol describes a generalized procedure for the formylation of a substituted indole, adapted for the synthesis of this compound.

Materials:

  • 3,5-Dimethyl-1H-indole (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous DMF. Cool the flask in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the chloroiminium salt (Vilsmeier reagent).

  • Indole Addition: Dissolve the starting material, 3,5-Dimethyl-1H-indole, in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice. Stir until the ice has melted.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

G Experimental Workflow: Vilsmeier-Haack Synthesis cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier 0 °C POCl3 POCl3 POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 3,5-Dimethyl-1H-indole in Anhydrous DCM Indole->ReactionMix Add dropwise at 0 °C Stir Monitor by TLC ReactionMix->Stir Warm to RT, Stir 2-6h Quench Quench with Ice Stir->Quench Neutralize Neutralize (NaHCO3) Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Purify (Column/Recrystallization) Dry->Purify

Caption: Generalized workflow for the Vilsmeier-Haack synthesis.

Applications in Drug Discovery and Organic Synthesis

While this compound may not be a final drug product, its true value lies in its role as a versatile synthetic intermediate.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The aldehyde group at the C2 position is a reactive handle that allows for a wide array of chemical transformations, making this compound a valuable starting point for building more complex molecules.

Derivatives of indole-2-carbaldehydes and related indole-2-carboxamides have been investigated for a range of biological activities, including:

  • Anticancer and Antiproliferative Agents: Indole derivatives are known to inhibit various protein kinases and signaling pathways involved in cancer progression.[6][7]

  • Antituberculosis Agents: Indole-2-carboxamides have been identified as a promising class of agents against Mycobacterium tuberculosis.[8]

  • Antiviral Agents: The indole nucleus is a key component in compounds designed to inhibit viral enzymes, such as HIV-1 integrase.[9]

  • Anti-inflammatory and Antimicrobial Agents: The ability to functionalize the indole core allows for the development of compounds with potent anti-inflammatory and antimicrobial properties.[1]

G Role as a Synthetic Intermediate cluster_reactions Chemical Transformations cluster_products Resulting Bioactive Scaffolds Core 3,5-Dimethyl-1H- indole-2-carbaldehyde Oxidation Oxidation Core->Oxidation ReductiveAmination Reductive Amination Core->ReductiveAmination Condensation Condensation (e.g., Knoevenagel) Core->Condensation Wittig Wittig Reaction Core->Wittig CarboxylicAcids Indole-2-Carboxylic Acids (Antiviral, e.g., HIV INSTI) Oxidation->CarboxylicAcids Amines Substituted Amines (Anticancer) ReductiveAmination->Amines Heterocycles Fused Heterocycles (Antimicrobial, Anti-inflammatory) Condensation->Heterocycles Alkenes Substituted Alkenes (Antiproliferative) Wittig->Alkenes

Caption: Synthetic utility of this compound.

Involvement in Biological Pathways

Direct involvement of this compound in specific signaling pathways is not well-documented. However, the biosynthesis of related indole aldehydes is a known process in plants, where they serve as defense compounds. In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan. This pathway, while involving a different isomer, illustrates a natural route to these valuable chemical scaffolds. The process begins with the conversion of Tryptophan to Indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/B3) and proceeds through Indole-3-acetonitrile (IAN).

G Biosynthesis of Indole-3-Carbaldehyde in Arabidopsis Trp Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Trp->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN CYP71A13 ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic Acid (ICOOH) ICHO->ICOOH AAO1 Derivatives Hydroxylated & Glycosylated Derivatives (Phytoalexins) ICHO->Derivatives ICOOH->Derivatives

Caption: Biosynthetic pathway of related indole aldehydes in plants.

References

An In-depth NMR Analysis of 3,5-Dimethyl-1H-indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dimethyl-1H-indole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's structural features through NMR spectroscopy. This guide presents predicted spectral data based on analogous compounds, detailed experimental protocols for acquiring such data, and visual representations of the molecular structure and its NMR correlations.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature, considering the electronic effects of the methyl and aldehyde substituents on the indole ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H1 (NH)9.0 - 9.5br s-
H47.4 - 7.6s-
H67.0 - 7.2d~8.0
H77.2 - 7.4d~8.0
CHO9.8 - 10.0s-
3-CH₃2.4 - 2.6s-
5-CH₃2.3 - 2.5s-

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2135 - 140
C3128 - 132
C3a125 - 130
C4120 - 125
C5130 - 135
C6122 - 127
C7110 - 115
C7a135 - 140
CHO180 - 185
3-CH₃10 - 15
5-CH₃20 - 25

Predicted in CDCl₃ solvent.

Experimental Protocols

The following is a detailed methodology for the acquisition of 1H and 13C NMR spectra, adaptable for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Spectrometer and Parameters

NMR spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or higher.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Processing: Apply a line broadening factor of 0.3 Hz and Fourier transform the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum.

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Processing: Apply a line broadening factor of 1.0 Hz and Fourier transform the FID. Phase and baseline correct the resulting spectrum.

Visualizations

The following diagrams illustrate the structure and NMR analysis workflow for this compound.

Caption: Molecular structure of this compound.

NMR Analysis Workflow A Sample Preparation B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing B->D C->D E Structure Elucidation D->E

Caption: Experimental workflow for NMR analysis.

Proton Environment Relationships H1 H1 H4 H4 H6 H6 H7 H7 H6->H7 J-coupling CHO CHO C3_Me 3-Me C5_Me 5-Me

Mass Spectrometry of 3,5-Dimethyl-1H-indole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 3,5-Dimethyl-1H-indole-2-carbaldehyde (C11H11NO), a compound of interest in medicinal chemistry and drug discovery. This document outlines a theoretical fragmentation pattern based on common principles of mass spectrometry for indole derivatives, presents detailed experimental protocols for its analysis, and includes visualizations to facilitate understanding of the experimental workflow and molecular fragmentation.

Molecular Profile

This compound has a molecular formula of C11H11NO and a monoisotopic mass of approximately 173.08 g/mol .[1] The structural features, including the indole core, two methyl groups, and a carbaldehyde group, dictate its behavior under mass spectrometric analysis.

Predicted Electron Ionization (EI) Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on the known behavior of indole derivatives under electron ionization.[2][3] The primary fragmentation events are expected to involve the loss of the formyl group, methyl radicals, and subsequent rearrangements.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the likely neutral loss.

m/z Proposed Fragment Ion Neutral Loss Description
173[M]+•-Molecular Ion
172[M-H]+H•Loss of a hydrogen radical, likely from the aldehyde or a methyl group.
158[M-CH3]+CH3•Loss of a methyl radical from either the C3 or C5 position.
144[M-CHO]+CHO•Loss of the formyl radical, a common fragmentation for aldehydes.
144[M-H-CO]+H•, COLoss of a hydrogen radical followed by carbon monoxide from the formyl group.
130[M-CH3-CO]+CH3•, COLoss of a methyl radical and carbon monoxide.
115[C9H7]+C2H4N•Further fragmentation of the indole ring.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, stable ions. A proposed pathway is illustrated below.

Fragmentation_Pathway_of_3_5_Dimethyl_1H_indole_2_carbaldehyde M [C11H11NO]+• m/z = 173 Molecular Ion F1 [C11H10NO]+ m/z = 172 M->F1 - H• F2 [C10H8NO]+ m/z = 158 M->F2 - CH3• F3 [C10H9N]+• m/z = 144 M->F3 - CHO• F4 [C9H6N]+ m/z = 130 F2->F4 - CO

A proposed EI fragmentation pathway for this compound.

Experimental Protocols

To acquire a mass spectrum of this compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. Given the likely volatility and thermal stability of the compound, GC-MS with electron ionization is a suitable method for obtaining detailed fragmentation data.[4]

Sample Preparation
  • Dissolution: Accurately weigh approximately 1-5 mg of this compound.

  • Solvent Selection: Dissolve the sample in a high-purity volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a final concentration of 100-1000 µg/mL. The choice of solvent should be compatible with the chromatographic system.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-550.

  • Solvent Delay: 3 minutes.

Data Acquisition and Processing

The raw data should be acquired and processed using the instrument's accompanying software. The total ion chromatogram (TIC) will show the retention time of the analyte, and the mass spectrum at that retention time will provide the fragmentation pattern. Library matching (e.g., NIST) can be used for tentative identification, although manual interpretation is crucial for novel compounds.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sp1 Weigh Compound sp2 Dissolve in Solvent sp1->sp2 sp3 Filter Solution sp2->sp3 a1 Inject Sample sp3->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization (70 eV) a2->a3 a4 Mass Analysis a3->a4 d1 Acquire Mass Spectrum a4->d1 d2 Identify Molecular Ion d1->d2 d3 Analyze Fragmentation Pattern d2->d3 d4 Structural Elucidation d3->d4

A generalized workflow for the GC-MS analysis of organic compounds.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a robust starting point for its experimental analysis. Researchers are encouraged to optimize the provided protocols based on their specific instrumentation and analytical goals.

References

An In-depth Technical Guide to 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethyl-1H-indole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While experimentally determined crystal structure data for this specific molecule is not publicly available, this document will focus on its chemical synthesis, physico-chemical properties, and potential biological relevance. The indole scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2][3] This guide will serve as a valuable resource for researchers working with or interested in this class of compounds.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant therapeutic applications.[1] The indole core is a key pharmacophore in a variety of approved drugs. The introduction of a carbaldehyde group, particularly at the C2 position, provides a versatile synthetic handle for further molecular elaborations, making indole-2-carbaldehydes valuable building blocks in the synthesis of more complex molecules. This compound, with methyl substitutions on the indole ring, presents a unique electronic and steric profile that can influence its chemical reactivity and biological activity.

Please note: As of the latest search, there is no publicly available, experimentally determined single-crystal X-ray diffraction data for this compound. Therefore, this guide cannot provide a detailed analysis of its crystal structure, such as unit cell dimensions, bond lengths, and bond angles. The information presented herein is based on its chemical properties and data for structurally related compounds.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[4]
Molecular Weight 173.21 g/mol [4]
IUPAC Name This compound[4]
CAS Number 1463-67-8[4]
Appearance Solid (predicted)
Melting Point 140-142 °C (for the related 3-Methyl-1H-indole-2-carboxaldehyde)
SMILES CC1=CC2=C(C=C1)NC(=C2C)C=O[4]
InChIKey XFYUNHFBHYCXIN-UHFFFAOYSA-N[4]

Synthesis

The most common and efficient method for the formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the synthesis of an indole-3-carbaldehyde, which can be adapted for the synthesis of this compound from 3,5-dimethylindole.[6]

Materials:

  • 3,5-Dimethylindole

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice-salt bath

  • Sodium hydroxide (NaOH) solution

  • Crushed ice

  • Round-bottomed flask with a mechanical stirrer and dropping funnel

  • Drying tube

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a drying tube, and a dropping funnel, place freshly distilled DMF. Cool the flask in an ice-salt bath. Slowly add freshly distilled POCl₃ to the stirred DMF over a period of 30 minutes, maintaining a low temperature.

  • Formylation: Dissolve 3,5-dimethylindole in DMF and add this solution dropwise to the Vilsmeier reagent over one hour, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to warm to the specified reaction temperature and stir for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully add crushed ice to the reaction mixture to decompose the excess Vilsmeier reagent. Transfer the resulting solution to a larger flask containing more crushed ice.

  • Neutralization and Precipitation: Slowly add a solution of sodium hydroxide with vigorous stirring until the solution is basic. The product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

experimental_workflow Synthesis Workflow of this compound cluster_reagent_prep Vilsmeier Reagent Preparation cluster_synthesis Formylation Reaction cluster_workup Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cooling (Ice Bath) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Slow Addition Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Addition of Starting Material Indole 3,5-Dimethylindole in DMF Indole->Reaction_Mixture Quenching Quenching with Ice Reaction_Mixture->Quenching Neutralization Neutralization with NaOH Quenching->Neutralization Precipitation Precipitation of Product Neutralization->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Final_Product Pure 3,5-Dimethyl-1H- indole-2-carbaldehyde Purification->Final_Product

A generalized workflow for the synthesis of this compound.

Spectroscopic Data (Reference Data)

Spectroscopic Data for 1-methyl-1H-indole-3-carbaldehyde
¹H NMR (400 MHz, CDCl₃) δ 10.01 (s, 1H), 8.35 (d, J = 6.6 Hz, 1H), 7.69 (s, 1H), 7.50 – 7.33 (m, 3H), 3.90 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 184.43, 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69
ESI-MS [M+H]⁺ 160

Biological Activity and Potential Applications

Indole-3-carboxaldehyde and its derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8] The aldehyde functional group is a key feature that allows for the synthesis of various Schiff bases and other derivatives, which have been explored for their therapeutic potential.

While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active indoles suggests that it could be a valuable scaffold for drug discovery. The methyl groups at the 3 and 5 positions can influence the molecule's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

Hypothetical Signaling Pathway Involvement

Many indole derivatives exert their biological effects by interacting with specific signaling pathways. For instance, some indole compounds are known to be agonists of the aryl hydrocarbon receptor (AhR), which plays a role in immune regulation.[9] While the interaction of this compound with any specific signaling pathway has not been reported, a hypothetical pathway diagram is presented below to illustrate a potential mechanism of action for a generic indole-based drug candidate.

signaling_pathway Hypothetical Signaling Pathway for an Indole Derivative cluster_nucleus Indole_Derivative 3,5-Dimethyl-1H- indole-2-carbaldehyde (or derivative) Receptor Cell Surface Receptor Indole_Derivative->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory effect) Gene_Expression->Biological_Response Leads to

A hypothetical signaling cascade for an indole-based compound.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry. Although its crystal structure remains to be determined, this guide provides essential information on its synthesis and physico-chemical properties. Further research into the biological activities of this compound and its derivatives is warranted to explore its full therapeutic potential. The methodologies and data presented here offer a solid foundation for researchers and drug development professionals to build upon in their scientific endeavors.

References

Solubility of 3,5-Dimethyl-1H-indole-2-carbaldehyde in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-Dimethyl-1H-indole-2-carbaldehyde, a key intermediate in various synthetic applications. Due to a lack of readily available quantitative solubility data in the public domain for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in a range of organic solvents. The guide details established experimental protocols, including gravimetric, spectroscopic, and chromatographic methods. Furthermore, it presents a structured approach to data recording and visual workflows to aid in experimental design and execution.

Introduction

This compound is a substituted indole derivative of interest in medicinal chemistry and organic synthesis. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation development, and biological screening. Understanding the solubility profile allows for the rational selection of solvent systems, which can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide provides the necessary protocols for researchers to generate reliable solubility data for this compound.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in Section 3 to generate this data. For organized data management and comparison, the following table structure is recommended for recording experimental findings.

Table 1: Experimental Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method UsedNotes
e.g., Methanole.g., 25e.g., Gravimetric
e.g., Ethanole.g., 25e.g., UV-Vis
e.g., Acetonee.g., 25e.g., HPLC
e.g., Dichloromethanee.g., 25
e.g., Toluenee.g., 25
e.g., Dimethylformamide (DMF)e.g., 25
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25
e.g., Acetonitrilee.g., 25
e.g., Tetrahydrofuran (THF)e.g., 25
e.g., Ethyl Acetatee.g., 25

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of sample available, and the equipment at hand.

Gravimetric Method

This is a classic and straightforward method for determining solubility.[1][2][3][4]

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The mass of the remaining solid solute is then determined.

Procedure:

  • Add an excess of this compound to a known volume of the chosen organic solvent in a sealed flask or vial.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[5]

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Transfer the supernatant to a pre-weighed, dry evaporating dish.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the compound.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is obtained.[1]

  • The mass of the dissolved solid is the final mass of the dish and solid minus the initial mass of the empty dish.

  • Calculate the solubility in g/100 mL or mol/L.

UV-Visible (UV-Vis) Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is often used for high-throughput screening.[6][7][8][9]

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a Beer-Lambert law calibration curve.

  • Solubility Measurement:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Withdraw a small, known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[7][10][11]

Principle: The concentration of the solute in a saturated solution is determined by separating it from any impurities on an HPLC column and quantifying it using a suitable detector (e.g., UV-Vis, DAD).

Procedure:

  • Method Development and Calibration:

    • Develop an HPLC method (select a suitable column, mobile phase, flow rate, and detection wavelength) that gives a sharp, well-resolved peak for this compound.

    • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to create a calibration curve by plotting peak area versus concentration.

  • Solubility Measurement:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

    • Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

    • Dilute a known volume of the filtered supernatant with the mobile phase.

    • Inject the diluted sample into the HPLC system.

    • Determine the peak area of the compound.

    • Use the calibration curve to calculate the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualizing Experimental and Synthetic Workflows

General Workflow for Experimental Solubility Determination

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Weigh excess 3,5-Dimethyl-1H- indole-2-carbaldehyde B Add to known volume of organic solvent A->B C Equilibrate at constant temperature (e.g., 24-48h) B->C D Separate solid and liquid phases (settling, centrifugation, or filtration) C->D E Gravimetric: Evaporate known volume of supernatant and weigh residue D->E F UV-Vis: Measure absorbance of diluted supernatant D->F G HPLC: Inject diluted supernatant and measure peak area D->G H Calculate Solubility (g/100 mL or mol/L) E->H F->H G->H

Caption: A generalized workflow for the experimental determination of solubility.

Synthetic Pathway: Vilsmeier-Haack Formylation of Indoles

The synthesis of indole-2-carbaldehydes, such as the title compound, can often be achieved via the Vilsmeier-Haack reaction.[12][13][14][15][16] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indole Substituted Indole (e.g., 3,5-Dimethylindole) Indole->Intermediate Electrophilic Attack Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Product Indole-2-carbaldehyde (Product) Hydrolysis->Product

Caption: A simplified workflow for the synthesis of indole-2-carbaldehydes.

References

Thermal stability of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability of 3,5-Dimethyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound. In the absence of specific experimental data for this compound in publicly available literature, this document outlines the standard analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are critical for determining its thermal properties. Detailed experimental protocols are provided to enable researchers to conduct these analyses. Furthermore, this guide includes thermal stability data for structurally related indole derivatives to serve as a valuable reference point for anticipating the behavior of this compound.

Introduction

This compound is an organic compound belonging to the indole family, a class of molecules of significant interest in medicinal chemistry and materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application, particularly in the context of drug development where processing and shelf-life are paramount. Understanding the decomposition temperature and thermal behavior is essential for ensuring the integrity and safety of active pharmaceutical ingredients (APIs) and other advanced materials.

This guide details the standard procedures for evaluating the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₁H₁₁NOPubChem[1]
Molecular Weight173.21 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]

Comparative Thermal Stability Data of Related Indole Derivatives

CompoundThermal EventTemperature (°C)TechniqueReference
IndoleOnset of Thermal Degradation~147TGAResearchGate[2]
IndoleTermination of Degradation~185TGAResearchGate[2]
IndolePeak Decomposition (Tmax)163.37DTGResearchGate[2]
3-Methyl-1H-indole-2-carbaldehydeMelting Point140-142N/ASigma-Aldrich[3]
Indole-3-carboxaldehydeMelting Point193-198N/ASigma-Aldrich[4]

Experimental Protocols for Thermal Stability Analysis

The following sections describe detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for assessing thermal stability.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is used to determine the thermal stability and decomposition temperatures of a material.

Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer with a high-precision balance and a furnace capable of reaching at least 600°C.

Methodology:

  • Sample Preparation: Ensure the this compound sample is in a fine powder form to promote uniform heat distribution.

  • Crucible Selection: Place 5-10 mg of the powdered sample into an inert crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[7] A slower heating rate can be used for better resolution of thermal events.

  • Data Acquisition: Continuously monitor and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the mass of the sample (%) as a function of temperature to obtain the TGA thermogram.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss (Tpeak).

    • Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Quantify the percentage of mass loss at each decomposition step and the final residual mass.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing A Obtain Powdered Sample B Weigh 5-10 mg A->B C Place in Crucible B->C D Load into TGA C->D E Purge with N2 D->E F Run Thermal Program (e.g., 10°C/min to 600°C) E->F G Generate TGA Curve (% Mass vs. Temp) F->G H Calculate DTG Curve G->H I Determine Tonset and Tpeak H->I

TGA Experimental Workflow
Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is used to detect thermal events such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and identify any other phase transitions of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the powdered sample into an aluminum DSC pan.

  • Crucible Sealing: Hermetically seal the pan to ensure a closed system, especially if the sample might sublime.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature of 25°C.

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the expected melting point (based on related compounds, a scan up to 250°C should be sufficient).

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

    • Determine the onset temperature and the peak temperature of the melting endotherm.

DSC_Workflow A Prepare Sample (2-5 mg in Al pan) B Seal Pan Hermetically A->B C Load Sample and Reference Pans into DSC B->C D Program Thermal Method (e.g., 10°C/min to 250°C) C->D E Run Analysis D->E F Record Heat Flow vs. Temperature E->F G Analyze Thermogram for Melting Point (Endotherms) F->G

DSC Experimental Workflow

Expected Thermal Behavior and Potential Signaling Pathways

For many organic molecules, thermal decomposition pathways can involve the cleavage of weaker bonds and the formation of more stable fragments. For this compound, potential initial decomposition steps could involve the loss of the carbaldehyde group or fragmentation of the indole ring system at elevated temperatures.

While "signaling pathways" are typically associated with biological systems, in a chemical context, this can refer to reaction pathways. The thermal degradation of indole derivatives can proceed through complex radical mechanisms. The specific pathway for this compound would need to be elucidated through advanced techniques such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the evolved gaseous products during decomposition.

Logical_Relationship cluster_compound Compound of Interest cluster_analysis Thermal Analysis A This compound B TGA A->B C DSC A->C D Decomposition Temperature Mass Loss Profile B->D provides E Melting Point Phase Transitions C->E provides

Logical Flow for Thermal Characterization

Conclusion

This technical guide has outlined the essential experimental framework for determining the thermal stability of this compound. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry as described, researchers can obtain critical data on the decomposition and melting behavior of this compound. The provided comparative data for related indole structures serves as a useful benchmark for these investigations. The systematic application of these methodologies will ensure the generation of reliable and reproducible data, which is fundamental for the successful development and application of this compound in pharmaceutical and scientific research.

References

Reactivity Profile of the Aldehyde Group in 3,5-Dimethyl-1H-indole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-1H-indole-2-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of a reactive aldehyde group on the electron-rich indole nucleus imparts a unique chemical profile, making it a valuable precursor for the synthesis of a diverse array of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the reactivity of the aldehyde functionality in this compound. It details key transformations including its synthesis via Vilsmeier-Haack formylation, nucleophilic addition reactions, oxidation, reduction, and its application in multicomponent reactions such as the Ugi and Passerini reactions. This document serves as a resource for researchers by providing detailed experimental protocols, tabulated quantitative data, and visual diagrams of reaction pathways and workflows to facilitate its application in synthetic chemistry and drug discovery.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. [1]The functionalization of the indole core is a key strategy in the development of new therapeutic agents. This compound, in particular, offers a unique combination of a substituted indole ring and a reactive aldehyde group at the C2 position. This specific arrangement influences the electronic properties and steric environment of the aldehyde, dictating its reactivity profile. The aldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures with potential applications in pharmaceuticals and agrochemicals. [1]This guide will delve into the synthesis and primary reactions of the aldehyde group in this specific indole derivative.

Synthesis of this compound

The most common and efficient method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [2][3]

Vilsmeier-Haack Formylation

The reaction proceeds through the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) which then attacks the electron-rich C2 position of the 3,5-dimethyl-1H-indole. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde. [2][4]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Indole 3,5-Dimethyl- 1H-indole Iminium_intermediate Iminium Intermediate Indole->Iminium_intermediate + Vilsmeier Reagent Product 3,5-Dimethyl-1H- indole-2-carbaldehyde Iminium_intermediate->Product + H₂O H2O H₂O (workup)

Caption: Vilsmeier-Haack formylation of 3,5-dimethyl-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • 3,5-Dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethyl-1H-indole (1 equivalent) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
3,5-Dimethyl-1H-indolePOCl₃, DMFDMF0 to RT2-485-95 (expected)

Reactivity of the Aldehyde Group

The aldehyde group at the C2 position of the 3,5-dimethyl-1H-indole nucleus is susceptible to a variety of chemical transformations, making it a key functional group for molecular diversification.

Reactivity_Profile Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Nucleophilic_Addition Nucleophilic Addition Start->Nucleophilic_Addition Multicomponent Multicomponent Reactions Start->Multicomponent Carboxylic_Acid 3,5-Dimethyl-1H-indole- 2-carboxylic acid Oxidation->Carboxylic_Acid Alcohol (3,5-Dimethyl-1H-indol- 2-yl)methanol Reduction->Alcohol Alkene Substituted Alkene (Wittig Product) Nucleophilic_Addition->Alkene Wittig Reaction Knoevenagel_Product α,β-Unsaturated Product (Knoevenagel Adduct) Nucleophilic_Addition->Knoevenagel_Product Knoevenagel Condensation Alpha_Acyloxy_Amide α-Acyloxy Amide (Passerini Product) Multicomponent->Alpha_Acyloxy_Amide Passerini Reaction Bis_Amide Bis-Amide (Ugi Product) Multicomponent->Bis_Amide Ugi Reaction Ugi_Reaction Aldehyde 3,5-Dimethyl-1H-indole- 2-carbaldehyde Ugi_Product Bis-Amide Aldehyde->Ugi_Product Amine Amine (R¹-NH₂) Amine->Ugi_Product Carboxylic_Acid Carboxylic Acid (R²-COOH) Carboxylic_Acid->Ugi_Product Isocyanide Isocyanide (R³-NC) Isocyanide->Ugi_Product

References

Electronic properties of the indole ring in 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Properties of the Indole Ring in 3,5-Dimethyl-1H-indole-2-carbaldehyde

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone heterocyclic motif in a vast array of biologically active compounds and functional organic materials. The electronic character of this aromatic system is highly tunable through substitution, which dictates its photophysical, electrochemical, and reactive properties. This technical guide provides a detailed examination of the electronic properties of the indole ring as modulated by the specific substitution pattern in this compound. We will explore the interplay of electron-donating and electron-withdrawing groups, summarize key quantitative data, provide detailed experimental protocols for characterization, and visualize the underlying relationships and workflows.

Core Electronic Structure and Substituent Effects

The electronic properties of the indole ring are derived from its 10-π electron aromatic system. In this compound, the electronic landscape is significantly influenced by three key substituents:

  • C5-Methyl Group: The methyl group at the 5-position on the benzene portion of the ring acts as an electron-donating group (EDG) through hyperconjugation, increasing the electron density of the aromatic system.

  • C3-Methyl Group: Similarly, the methyl group at the 3-position of the pyrrole ring is an EDG, further enriching the π-system.

  • C2-Carbaldehyde Group: The formyl (aldehyde) group at the 2-position is a strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to participate in resonance. This group delocalizes electron density from the indole ring.

The collective effect is an intramolecular charge transfer (ICT) character, where electron density is pushed from the electron-rich dimethyl-substituted indole core towards the electron-deficient carbaldehyde group. This push-pull system is fundamental to the molecule's spectroscopic and electrochemical behavior.

G cluster_0 Substituent Influences cluster_1 Resulting Electronic Properties Indole Indole π-System EWG Electron-Withdrawing Group (2-CHO) Indole->EWG Decrease Electron Density EDG Electron-Donating Groups (3-CH₃, 5-CH₃) EDG->Indole Increase Electron Density Properties Modulated Properties: • Spectroscopic (UV-Vis, Fluorescence) • Electrochemical (Redox Potential) • Reactivity (HOMO-LUMO Gap) EDG->Properties Enhances Donor Character EWG->Properties Creates Push-Pull System

Caption: Logical flow of substituent effects on the indole core.

Quantitative Electronic Data

While specific experimental data for this compound is sparse in the reviewed literature, we can summarize computed properties and infer experimental values based on closely related indole derivatives.[1][2][3]

Table 1: Computed Physicochemical and Electronic Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₁NOPubChem[3]
Molecular Weight173.21 g/mol PubChem[3]
XLogP32.6PubChem[3]
Topological Polar Surface Area (TPSA)32.9 ŲPubChem[3][4]
Hydrogen Bond Donors1PubChem[3][4]
Hydrogen Bond Acceptors1PubChem[3][4]
Table 2: Spectroscopic and Electrochemical Properties (Estimated)

Note: These values are estimations based on typical data for substituted indole-2-carbaldehydes and may vary depending on the solvent and experimental conditions.[1][5][6]

Property Estimated Value Range Technique
UV-Vis Absorption (λmax) 290 - 320 nm UV-Vis Spectroscopy
Fluorescence Emission (λem) 400 - 460 nm Fluorescence Spectroscopy
Oxidation Potential (Epa) +0.8 to +1.2 V (vs. Ag/AgCl) Cyclic Voltammetry

| HOMO-LUMO Gap (ΔE) | 4.0 - 5.0 eV | DFT Calculations[7][8] |

Experimental Protocols for Characterization

Accurate characterization of the electronic properties requires standardized experimental procedures.

UV-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of light by the molecule as a function of wavelength, revealing information about electronic transitions.[9][10]

Methodology:

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer, including the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up for at least 20 minutes for stabilization.[11]

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol) at a concentration of approximately 1 mM. From this, prepare a dilute solution (e.g., 10-50 µM) in the same solvent. The final absorbance should ideally be between 0.1 and 1.0.

  • Cuvette Preparation: Use a matched pair of quartz cuvettes (1 cm path length). Clean the cuvettes with the solvent to be used.

  • Baseline Correction: Fill one cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and run a baseline scan across the desired wavelength range (e.g., 200-500 nm). This corrects for the absorbance of the solvent and cuvette.[11]

  • Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution. Run the absorption scan.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The absorbance value (A) at λmax can be used with the Beer-Lambert law (A = εcl) to determine the molar extinction coefficient (ε) if the concentration (c) and path length (l) are known.

Fluorescence Spectroscopy and Quantum Yield

This technique measures the light emitted by a sample after it has absorbed light. The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process. The relative method, comparing the sample to a known standard, is most common.[12][13]

Methodology (Relative Method):

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or Coumarin 153 in ethanol).

  • Solution Preparation: Prepare a series of solutions of both the sample and the standard at varying concentrations in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[12]

  • Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each solution, ensuring identical experimental settings (e.g., slit widths, detector voltage).

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (ΦS) is calculated using the following equation:[14] ΦS = ΦR * (GradS / GradR) * (nS² / nR²) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.[14]

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to probe the redox properties of a molecule by measuring the current response to a triangular potential sweep.[15][16]

Methodology:

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]

  • Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[15]

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe oxidation, and then reverse the scan.

    • Record the resulting current-voltage plot (voltammogram).

    • Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to investigate the nature of the redox process.

  • Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc). The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 and is related to the HOMO (for oxidation) and LUMO (for reduction) energy levels.

Computational Chemistry (DFT)

Density Functional Theory (DFT) is a powerful computational method for predicting electronic properties.[17][18][19]

Methodology:

  • Structure Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically done using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)).[20]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are then performed to determine electronic properties such as HOMO and LUMO energy levels, the HOMO-LUMO gap, molecular electrostatic potential, and electron density distribution.[21]

  • Excited State Calculation: Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the energies of electronic excitations.

Visualized Workflows and Relationships

G cluster_0 Characterization Workflow cluster_1 Electronic Property Analysis Synthesis Synthesis of Indole Derivative Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification UV UV-Vis Spectroscopy Purification->UV Fluor Fluorescence Spectroscopy Purification->Fluor CV Cyclic Voltammetry Purification->CV DFT DFT Calculations Purification->DFT Data Data Integration & Analysis UV->Data Fluor->Data CV->Data DFT->Data Report Technical Report & Publication Data->Report

Caption: General experimental workflow for electronic characterization.

G cluster_props Fundamental Electronic Properties cluster_apps Potential Applications & Manifestations Structure Molecular Structure (3,5-Me₂-1H-indole-2-CHO) HOMO HOMO Energy Structure->HOMO LUMO LUMO Energy Structure->LUMO Gap HOMO-LUMO Gap HOMO->Gap Pharma Pharmacophore Interactions HOMO->Pharma governs redox stability LUMO->Gap Sensor Fluorescent Sensors Gap->Sensor determines λ_abs/em OLED Organic Electronics (e.g., OLEDs) Gap->OLED determines λ_abs/em

Caption: Relationship between structure, properties, and applications.

References

Methodological & Application

Synthesis of Schiff Bases from 3,5-Dimethyl-1H-indole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 3,5-Dimethyl-1H-indole-2-carbaldehyde. Indole-based Schiff bases are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The protocols outlined below are based on established methodologies for similar indole-2-carbaldehyde derivatives and can be adapted for various primary amine reactants.

Introduction

Schiff bases, characterized by the azomethine functional group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[3] The indole scaffold is a "privileged structure" in drug discovery, and its incorporation into Schiff base derivatives has led to the development of potent therapeutic agents. This document focuses on the synthesis using this compound as the starting material, providing a foundation for the exploration of novel drug candidates.

Synthesis Workflow

The synthesis of Schiff bases from this compound is a straightforward condensation reaction. The general workflow involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid catalysis, followed by purification of the resulting Schiff base.

SynthesisWorkflow Reactants This compound + Primary Amine (R-NH2) Reaction Reaction Vessel (Solvent + Catalyst) Reactants->Reaction Reflux Reflux / Stirring (Heat) Reaction->Reflux Monitoring Reaction Monitoring (TLC) Reflux->Monitoring Workup Work-up (Precipitation / Extraction) Monitoring->Workup Upon Completion Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization FinalProduct Schiff Base Product Characterization->FinalProduct

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

The following protocols are generalized from procedures for the synthesis of Schiff bases from 1H-indole-2-carbaldehyde and can be adapted for this compound.[2][4]

Protocol 1: Acetic Acid Catalyzed Synthesis in Ethanol

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7 v/v).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product by determining its melting point and recording its IR and NMR spectra.

Protocol 2: Synthesis in Glacial Acetic Acid

This protocol is suitable for less reactive amines and is based on a reported procedure for 1H-indole-2-carbaldehyde.[2]

Materials:

  • This compound

  • Substituted primary amine

  • Glacial Acetic Acid

  • Standard laboratory glassware

Procedure:

  • In a reaction flask, add this compound (0.05 mol) and the substituted primary amine (0.05 mol).

  • Add 30 mL of glacial acetic acid as the solvent and catalyst.[2]

  • Reflux the reaction mixture at 80-90 °C for 12-14 hours.[2]

  • Monitor the reaction's progress using TLC.[2]

  • After completion, cool the mixture and pour it into crushed ice to precipitate the Schiff base.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterize the product using appropriate spectroscopic methods.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from indole-2-carbaldehydes. The data for derivatives of this compound are expected to be in a similar range.

Table 1: Physicochemical and Yield Data for Representative Indole Schiff Bases

Compound IDAmine ReactantYield (%)Melting Point (°C)Reference
MUB-014-Bromoaniline67.90158-160[2]
MUB-023-Fluoroaniline70.27159-161[2]
MUB-034-Chloroaniline64.28156-158[2]
MUB-053-Methoxyaniline71.01160-162[2]
MUB-063-Chloroaniline63.63165-167[2]

Table 2: Spectroscopic Data for Representative Indole Schiff Bases

Compound IDIR (KBr, cm⁻¹)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)Reference
MUB-013161 (N-H), 1629 (C=N)12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.91-7.20 (m, 9H, Ar-H)[2]
MUB-023161 (N-H), 1690 (C=N)12.1 (s, 1H, NH), 9.93-8.93 (m, 2H, CH=N & Ar-H), 8.35-7.19 (m, 8H, Ar-H)[2]
MUB-033158 (N-H), 1626 (C=N)12.1 (s, 1H, NH), 9.93 (s, 1H, CH=N), 8.92-6.80 (m, 9H, Ar-H)[2]
MUB-053165 (N-H), 1622 (C=N)12.1 (s, 1H, NH), 9.98 (s, 1H, CH=N), 8.91-7.09 (m, 9H, Ar-H), 3.82 (s, 3H, OCH₃)[2]
MUB-063109 (N-H), 1630 (C=N)12.1 (s, 1H, NH), 9.97-8.73 (m, 2H, CH=N & Ar-H), 8.33-7.16 (m, 8H, Ar-H)[2]

Note: The ¹H NMR signals for the CH=N proton and the indole N-H proton are characteristic and confirm the formation of the Schiff base.

Application Notes: Anti-inflammatory Activity

Indole-based Schiff bases have demonstrated significant potential as anti-inflammatory agents.[1][5] Studies have shown that these compounds can reduce paw edema in animal models and decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[1][5]

The mechanism of action is believed to involve the inhibition of the TNF-α signaling pathway. TNF-α is a key mediator of inflammation, and its binding to its receptor (TNFR) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1. These transcription factors then upregulate the expression of various inflammatory genes. Some indole derivatives have been shown to inhibit the nuclear translocation of NF-κB and AP-1, thereby downregulating the inflammatory response.[6]

SignalingPathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK JNK_p38 JNK / p38 MAPK TNFR->JNK_p38 IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 JNK_p38->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates InflammatoryGenes Inflammatory Gene Expression NFkB_nuc->InflammatoryGenes Upregulates AP1_nuc->InflammatoryGenes Upregulates IndoleSchiffBase Indole Schiff Base IndoleSchiffBase->TNFa Inhibits IndoleSchiffBase->NFkB_nuc Inhibits Translocation

Caption: Putative anti-inflammatory signaling pathway of Indole Schiff Bases.

These findings suggest that Schiff bases derived from this compound are promising candidates for the development of novel anti-inflammatory drugs. Further in-vitro and in-vivo studies are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

Application Notes and Protocols for Knoevenagel Condensation with 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Knoevenagel condensation reaction involving 3,5-Dimethyl-1H-indole-2-carbaldehyde. This reaction is a valuable tool for the synthesis of a diverse range of indole-based compounds with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar indole aldehydes and can be adapted for specific research needs.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond.[1] When applied to this compound, this reaction provides a straightforward route to synthesize substituted indoles with potential biological activities. Indole derivatives are a prominent class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a wide range of therapeutic properties.[2]

The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below, where Z and Z' are electron-withdrawing groups.

Reaction Mechanism and Workflow

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or L-proline, which facilitates the deprotonation of the active methylene compound to form a carbanion.[1] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-2-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Indole 3,5-Dimethyl-1H-indole- 2-carbaldehyde Adduct Aldol Adduct Indole->Adduct AMC Active Methylene Compound (Z-CH₂-Z') Carbanion Carbanion (Z-CH⁻-Z') AMC->Carbanion + Base Base Base (e.g., Piperidine) Carbanion->Adduct Nucleophilic Attack Product Knoevenagel Product Adduct->Product - H₂O (Dehydration) Water Water (H₂O) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization Reactants Mix Reactants: - this compound - Active Methylene Compound - Catalyst - Solvent Reaction Stir at Specified Temperature Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Filter Filter Precipitate Quench->Filter Wash Wash Solid Filter->Wash Dry Dry Product Wash->Dry Purify Purify (if necessary) (Recrystallization/Column Chromatography) Dry->Purify Spectroscopy Spectroscopic Analysis: - NMR (¹H, ¹³C) - IR - Mass Spectrometry Purify->Spectroscopy Analysis Elemental Analysis Spectroscopy->Analysis

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dimethyl-1H-indole-2-carbaldehyde as a versatile building block for the preparation of a variety of heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for indole aldehydes and can be adapted for this compound.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the construction of diverse heterocyclic frameworks.[1] The presence of the reactive aldehyde group at the C2 position of the indole nucleus, coupled with the electron-donating methyl groups, makes it a prime candidate for a range of chemical transformations. The resulting heterocyclic derivatives are of significant interest to the pharmaceutical and materials science sectors due to their potential biological activities, including antimicrobial and anti-inflammatory properties.[1]

I. Synthesis of Schiff Bases

Schiff bases, or azomethines, are synthesized by the condensation of a primary amine with an aldehyde. These compounds are known to exhibit a wide range of biological activities. The general reaction for the synthesis of Schiff bases from this compound is depicted below.

Schiff_Base_Synthesis indole_aldehyde This compound intermediate Carbinolamine Intermediate indole_aldehyde->intermediate + primary_amine R-NH₂ (Primary Amine) primary_amine->intermediate schiff_base Schiff Base Derivative intermediate->schiff_base - H₂O water H₂O

Caption: General synthesis of Schiff bases.

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Amine: Add the primary amine (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added if ethanol is used as the solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure Schiff base derivative.

II. Knoevenagel Condensation for the Synthesis of Indole-Substituted Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of substituted alkenes, which are precursors to various heterocyclic systems.

Knoevenagel_Condensation indole_aldehyde This compound intermediate Intermediate Adduct indole_aldehyde->intermediate + active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->intermediate base Base (e.g., Piperidine) base->intermediate product Indole-Substituted Alkene intermediate->product - H₂O water H₂O

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Synthesis of 2-((3,5-Dimethyl-1H-indol-2-yl)methylene)malononitrile
  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or L-proline.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 60°C for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product. Further purification can be achieved by recrystallization.

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)Reference
Indole-3-carbaldehydeMalononitrileL-prolineEthanol196[3]
Indole-3-carbaldehydeEthyl CyanoacetateL-prolineEthanol1.594[3]
Indole-3-carbaldehydeBarbituric AcidL-prolineEthanol292[3]
5-Bromoindole-3-carbaldehydeMalononitrileL-prolineEthanol195[3]

Note: The yields are based on reactions with indole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde as reported in the literature and are expected to be similar for this compound.

III. Synthesis of Pyrazole and Pyrimidine Derivatives

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles like pyrazoles and pyrimidines, which are known for their diverse pharmacological activities.

A. Synthesis of Pyrazole Derivatives

Pyrazole derivatives can be synthesized through the reaction of an α,β-unsaturated ketone (chalcone) intermediate with hydrazine derivatives. The chalcone can be prepared from this compound via a Claisen-Schmidt condensation.

Pyrazole_Synthesis indole_aldehyde This compound chalcone Indole-Chalcone Intermediate indole_aldehyde->chalcone + acetophenone Acetophenone Derivative acetophenone->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole + hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Synthesis of pyrazole derivatives.

Experimental Protocol: Two-Step Synthesis of Pyrazoles

Step 1: Synthesis of the Chalcone Intermediate

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Base Addition: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Continue stirring at room temperature for 4-8 hours.

  • Work-up: Pour the reaction mixture into crushed ice. The precipitated solid is filtered, washed with water, and dried.

Step 2: Synthesis of the Pyrazole

  • Reaction Setup: Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent like ethanol or acetic acid for 6-12 hours.

  • Work-up: After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

  • Purification: Recrystallize the crude product from an appropriate solvent.

B. Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives can be synthesized by the reaction of the indole-chalcone intermediate with urea, thiourea, or guanidine hydrochloride.

Experimental Protocol: Synthesis of Pyrimidines
  • Reaction Setup: A mixture of the indole-chalcone (1.0 eq), urea (or thiourea/guanidine hydrochloride) (1.2 eq), and a base like sodium ethoxide in absolute ethanol is refluxed for 8-16 hours.

  • Work-up: The reaction mixture is cooled and poured into ice-cold water. The resulting solid is filtered, washed with water, and dried.

  • Purification: The crude product is purified by recrystallization.

IV. Antimicrobial Activity of Indole Derivatives

Derivatives of indole aldehydes have been reported to possess significant antimicrobial activity. The data below is for Schiff bases derived from indole-3-carboxaldehyde and serves as a reference for the potential activity of derivatives from this compound.

CompoundOrganismMIC (µg/mL)Reference
Schiff base of Indole-3-carboxaldehyde and L-histidineBacillus subtilis12.5[4]
Staphylococcus aureus25[4]
Pseudomonas fluorescens50[4]
Candida albicans25[4]
Aspergillus niger50[4]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel Schiff bases, substituted alkenes, pyrazoles, pyrimidines, and other heterocyclic systems. The potential for these derivatives to exhibit significant biological activity makes this area of research particularly promising for drug discovery and development. Further investigation into the specific reaction conditions and biological evaluation of compounds derived from this compound is highly encouraged.

References

Application Notes and Protocols: 3,5-Dimethyl-1H-indole-2-carbaldehyde as a Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of 3,5-Dimethyl-1H-indole-2-carbaldehyde as a versatile precursor in the development of pharmaceutical agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details the synthetic pathways to obtain the title compound and its subsequent conversion into potent kinase inhibitors, which are crucial in cancer therapy.

Introduction

This compound is a key synthetic intermediate for the generation of a variety of biologically active molecules. The presence of the aldehyde functional group at the C2 position of the indole ring provides a reactive handle for diverse chemical transformations, allowing for the construction of complex molecular architectures. Derivatives of the indole-2-carboxamide scaffold, which can be synthesized from this compound, have demonstrated significant potential as inhibitors of key signaling proteins implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase (PI3K). These kinases are central regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

Synthesis of the Precursor: this compound

The synthesis of this compound can be approached through a multi-step sequence starting from a substituted aniline. A common and effective method involves the Fischer indole synthesis to construct the core indole ring system, followed by formylation at the C2 position.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-indole

This protocol outlines the synthesis of the indole precursor via the Fischer indole synthesis.

Materials:

  • 4-Methylphenylhydrazine hydrochloride

  • 3-Methyl-2-butanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 4-methylphenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid, add 3-methyl-2-butanone (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into ice-water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-dimethyl-1H-indole as a solid.

Experimental Protocol: Vilsmeier-Haack Formylation to Yield this compound

This protocol describes the formylation of the synthesized 3,5-dimethyl-1H-indole. While the Vilsmeier-Haack reaction typically favors formylation at the C3 position for indoles, formylation can be directed to the C2 position under specific conditions, particularly when the C3 position is substituted. For 2,3-disubstituted indoles, formylation of a methyl group at C2 can occur.

Materials:

  • 3,5-Dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (aqueous solution)

  • Ice

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve 3,5-dimethyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath and quench by the slow addition of an ice-cold aqueous solution of sodium hydroxide until the pH is basic.

  • Stir the mixture vigorously for 1 hour.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

This compound serves as a valuable starting material for the synthesis of indole-2-carboxamide derivatives, which have been identified as potent kinase inhibitors. The general synthetic strategy involves the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a suitable amine.

Experimental Workflow for Kinase Inhibitor Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling A This compound B 3,5-Dimethyl-1H-indole-2-carboxylic acid A->B Oxidizing Agent (e.g., KMnO4 or Jones Reagent) D Indole-2-carboxamide Derivative B->D Coupling Agents (e.g., HATU, HOBt, EDC) C Amine (R-NH2) C->D EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT Akt PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->EGFR Inhibits PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->PI3K Inhibits CDK2_CellCycle G1 G1 Phase S S Phase (DNA Replication) G1->S Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Inhibits E2F->S Promotes S-phase genes Inhibitor Indole-2-carboxamide Inhibitor Inhibitor->CDK2 Inhibits

Application of 3,5-Dimethyl-1H-indole-2-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-indole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a valuable starting material in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. The indole scaffold itself is a privileged structure in drug discovery, present in numerous natural products and approved pharmaceuticals. The strategic placement of the dimethyl groups at the 3 and 5 positions, along with the reactive carbaldehyde at the 2-position, provides a unique template for the development of novel therapeutic agents. This document provides an overview of its applications, particularly in the synthesis of Schiff bases and related derivatives, and details experimental protocols for their synthesis and biological evaluation. While specific biological data for derivatives of this compound are limited in publicly available literature, this report draws upon data from closely related indole-2-carbaldehyde and indole-3-carbaldehyde derivatives to illustrate potential applications and methodologies.

Key Applications in Medicinal Chemistry

Derivatives synthesized from this compound are being explored for a range of therapeutic applications, primarily leveraging the reactivity of the aldehyde group to form new carbon-nitrogen bonds.

  • Antimicrobial Agents: The formation of Schiff bases by condensing the aldehyde with various amines or hydrazines can lead to compounds with significant antibacterial and antifungal properties. The resulting imine (-C=N-) linkage is crucial for their biological activity.

  • Anticancer Agents: Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Modifications at the 2-position of the indole ring can lead to compounds that interfere with cellular processes crucial for cancer cell proliferation and survival.

  • Anti-inflammatory Agents: The indole nucleus is a component of several anti-inflammatory drugs. Derivatives of this compound can be synthesized and screened for their ability to modulate inflammatory pathways.

Data Presentation: Biological Activities of Analogous Indole Derivatives

The following tables summarize quantitative data for Schiff base and other derivatives of analogous indole-carbaldehydes, demonstrating their potential as antimicrobial and anticancer agents. This data is provided to illustrate the therapeutic potential that could be explored with derivatives of this compound.

Table 1: Antimicrobial Activity of Indole Schiff Base Derivatives (Analogous Compounds)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Schiff BaseN-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (bacterium)2000[1]
Schiff BaseN-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (fungus)5000[1]
Schiff BasePC1 (from p-aminophenol and benzaldehyde)Escherichia coli62.5[2]
Schiff BasePC1 (from p-aminophenol and benzaldehyde)Staphylococcus aureus62.5[2]
Schiff BasePC2 (from p-aminophenol and anisaldehyde)Escherichia coli250[2]
Schiff BasePC2 (from p-aminophenol and anisaldehyde)Staphylococcus aureus62.5[2]

Table 2: Anticancer Activity of Indole Derivatives (Analogous Compounds)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole-2-carbohydrazideCompound 24fHCT116 (Colon Cancer)8.1[3]
Indole-2-carbohydrazideCompound 24fSW480 (Colon Cancer)7.9[3]
Indole based SulfonohydrazideCompound 5fMCF-7 (Breast Cancer)13.2[4]
Indole based SulfonohydrazideCompound 5fMDA-MB-468 (Breast Cancer)8.2[4]

Experimental Protocols

Detailed methodologies for the synthesis of Schiff base derivatives from an indole carbaldehyde and their subsequent biological evaluation are provided below. These protocols can be adapted for this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

This protocol describes the general synthesis of Schiff bases via the condensation of an indole carbaldehyde with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Glacial acetic acid

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a common method for evaluating the antimicrobial activity of synthesized compounds.

Materials:

  • Synthesized Schiff base derivatives

  • Bacterial and/or fungal strains

  • Nutrient agar plates

  • Sterile cork borer

  • Micropipettes

  • Incubator

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Standard antibiotic/antifungal drug (positive control)

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in DMSO.

  • Prepare sterile nutrient agar plates and allow them to solidify.

  • Prepare a microbial inoculum of the test organism and spread it uniformly over the surface of the agar plate.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Add a defined volume of the dissolved compound solution into the wells.

  • Use DMSO as a negative control and a standard antimicrobial agent as a positive control in separate wells.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Synthesized Schiff base derivatives

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualizations

Synthesis of Schiff Bases from this compound

Synthesis_Workflow Start This compound Reaction Condensation Reaction (Reflux) Start->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Solvent Ethanol + Acetic Acid (catalyst) Solvent->Reaction Product Schiff Base Derivative Reaction->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

General Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Synthesis Synthesize Derivatives from This compound Antimicrobial Antimicrobial Assay (e.g., Agar Well Diffusion) Synthesis->Antimicrobial Anticancer Anticancer Assay (e.g., MTT Assay) Synthesis->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Anticancer->IC50

Caption: Workflow for synthesis and biological evaluation of derivatives.

Potential Mechanism of Action for Anticancer Indole Derivatives

While a specific signaling pathway for derivatives of this compound has not been elucidated, many anticancer indole derivatives are known to function as tubulin polymerization inhibitors.

Anticancer_Mechanism Drug Indole Derivative Tubulin Tubulin Dimers Drug->Tubulin binds Microtubule Microtubule Polymerization Drug->Microtubule inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Disruption CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated mechanism of action for anticancer indole derivatives.

References

Application Notes and Protocols: Synthesis of Potential Anti-inflammatory Agents from 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, known for its wide range of biological activities.[1] Derivatives of indole have shown significant potential as anti-inflammatory, analgesic, and antipyretic agents.[2] A key mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade.[2][3] Specifically, selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] This document provides detailed protocols for the synthesis of novel indole derivatives from 3,5-Dimethyl-1H-indole-2-carbaldehyde and their evaluation as potential anti-inflammatory agents targeting the COX pathway. Two primary synthetic routes are explored: the formation of Schiff bases and the synthesis of chalcones via Knoevenagel condensation.

Key Synthetic Pathways

The aldehyde functional group at the C2 position of the this compound serves as a versatile handle for the synthesis of various derivatives. The two main strategies detailed here are:

  • Schiff Base Formation: Condensation reaction with primary amines to yield imines (Schiff bases).[5][6]

  • Knoevenagel Condensation: Reaction with active methylene compounds to form chalcone-like structures.[7][8]

These synthetic approaches allow for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) for anti-inflammatory activity.

Synthesis_Pathways Start 3,5-Dimethyl-1H-indole- 2-carbaldehyde Schiff_Base Schiff Base Derivatives Start->Schiff_Base Condensation with Primary Amines Chalcone Chalcone Derivatives Start->Chalcone Knoevenagel Condensation with Active Methylene Compounds End_Product Potential Anti-inflammatory Agents Schiff_Base->End_Product Chalcone->End_Product Schiff_Base_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 3,5-Dimethyl-1H-indole- 2-carbaldehyde in Ethanol B Add Substituted Primary Amine A->B C Add Glacial Acetic Acid (Catalyst) B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F Reaction Complete G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry the Product H->I J Recrystallize I->J K Characterization (FT-IR, NMR, MS) J->K Knoevenagel_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve Indole-2-carbaldehyde & Substituted Acetophenone in Ethanol B Add Piperidine/Pyrrolidine (Catalyst) A->B C Reflux for 8-10 hours B->C D Monitor by TLC C->D E Cool in Ice Bath D->E Reaction Complete F Filter Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H I Recrystallize H->I J Characterization (FT-IR, NMR, MS) I->J COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions: Stomach lining, Platelet aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Indole_Derivatives Synthesized Indole Derivatives (Potential Selective COX-2 Inhibitors) Indole_Derivatives->COX2 Inhibition

References

Application Notes and Protocols for the Development of Antimicrobial Compounds Using 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 3,5-Dimethyl-1H-indole-2-carbaldehyde as a scaffold for the synthesis and evaluation of novel antimicrobial agents. The protocols outlined below are based on established methodologies for analogous indole derivatives and are intended to serve as a foundational framework for research and development in this area.

Introduction

The indole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the indole ring allows for the modulation of its biological activity, making it an attractive starting point for drug discovery. This compound is a promising, yet underexplored, starting material for the generation of new chemical entities with potential antimicrobial efficacy. The presence of the aldehyde group at the C2 position provides a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. The methyl groups at the C3 and C5 positions can influence the lipophilicity and electronic properties of the resulting compounds, potentially enhancing their interaction with microbial targets.

Synthesis of Antimicrobial Derivatives

The aldehyde functionality of this compound is the primary site for chemical modification to generate novel derivatives. Common synthetic strategies include the formation of Schiff bases, chalcones, and various heterocyclic rings.

General Synthetic Workflow

The development of antimicrobial compounds from this compound typically follows a multi-step process involving synthesis, purification, characterization, and biological evaluation.

G A 3,5-Dimethyl-1H-indole- 2-carbaldehyde B Reaction with Amines/ Active Methylene Compounds A->B Synthesis C Crude Product B->C D Purification (Crystallization/Chromatography) C->D E Pure Derivative D->E F Structural Characterization (NMR, MS, IR) E->F G Antimicrobial Screening (MIC/Zone of Inhibition) E->G H Lead Compound Identification G->H I Mechanism of Action Studies H->I J Optimization (SAR) H->J

Caption: Synthetic and screening workflow for antimicrobial indole derivatives.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases (imines) by the condensation of this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, aminothiazole derivatives)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing 50 mL of ice-cold water with stirring.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product in a desiccator.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Antimicrobial Activity Evaluation

The synthesized derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Synthesized indole derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Sterile DMSO (for dissolving compounds)

  • Microbial inoculum standardized to 0.5 McFarland

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microtiter plate, add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted microbial suspension to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a positive control for the assay.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Indole Derivatives

The following table summarizes the reported MIC values for various indole derivatives against a selection of microbial strains to provide a comparative context for newly synthesized compounds.

Compound TypeDerivativeTest OrganismMIC (µg/mL)Reference
Indole-Thiadiazole2cMRSA6.25[2]
Indole-Triazole3dMRSA<6.25[2]
Indole-Thiadiazole2hS. aureus6.25[3]
Indole-Triazole3dS. aureus12.5[3]
Indole-Triazole3b-dC. albicans3.125[3]
Indole-Triazole-C. tropicalis2[4]
Indole-Triazole6fC. albicans2[4]

Potential Mechanisms of Action

While the precise mechanism of action of novel derivatives of this compound would require dedicated studies, indole-based antimicrobials have been reported to act through several mechanisms. Understanding these can guide further investigation.

G cluster_0 Indole Derivative cluster_1 Bacterial Cell cluster_2 Antimicrobial Effects A Lipophilic Indole Scaffold B Cell Membrane A->B intercalates/perturbs C DNA Gyrase A->C inhibits D Efflux Pumps A->D inhibits E Biofilm Formation A->E inhibits F Membrane Disruption B->F G Inhibition of DNA Replication C->G H Inhibition of Drug Efflux D->H I Inhibition of Biofilm E->I

Caption: Potential antimicrobial mechanisms of indole derivatives.

Membrane Disruption

The lipophilic nature of the indole ring can facilitate its insertion into the bacterial cell membrane, leading to disruption of membrane integrity, leakage of cellular contents, and ultimately cell death.

Enzyme Inhibition

Indole derivatives have been shown to inhibit essential bacterial enzymes. For instance, they can target DNA gyrase, an enzyme crucial for DNA replication, leading to the cessation of bacterial proliferation.

Efflux Pump Inhibition

Some indole compounds can inhibit efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby contributing to drug resistance.[3] By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics.

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain indole derivatives have demonstrated the ability to inhibit biofilm formation, a crucial aspect in combating chronic and persistent infections.

Conclusion

This compound represents a versatile and promising scaffold for the development of novel antimicrobial agents. The synthetic protocols and evaluation methods described in these application notes provide a solid foundation for researchers to explore the chemical space around this core structure. Through systematic derivatization and biological screening, it is anticipated that new lead compounds with potent and broad-spectrum antimicrobial activity can be identified, contributing to the ongoing fight against infectious diseases.

References

Application Notes and Protocols for Metal Complexes of Indole-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on the Scope: Extensive literature surveys did not yield specific data on the metal complexes of 3,5-Dimethyl-1H-indole-2-carbaldehyde. The following application notes and protocols are based on closely related and well-studied analogues, primarily derivatives of indole-2-carbaldehyde and indole-3-carbaldehyde. These protocols provide a strong foundational methodology for researchers exploring the synthesis and application of the target compounds. The biological and catalytic activities described herein are illustrative of the potential of this class of compounds and should be experimentally verified for this compound derivatives.

Introduction

Metal complexes of Schiff bases derived from indole aldehydes are a class of coordination compounds with significant potential in medicinal chemistry and catalysis. The indole moiety is a key structural feature in many biologically active natural products and synthetic drugs.[1] The formation of a Schiff base by condensation of the aldehyde group with a primary amine introduces an imine (-C=N-) linkage, which, along with other donor atoms, can chelate to metal ions. This chelation can enhance the biological activity of the organic ligand.[2]

This document provides an overview of the potential applications and detailed experimental protocols for the synthesis and evaluation of metal complexes of indole-carbaldehyde derivatives, with a focus on providing a predictive framework for those based on this compound.

Potential Applications

Metal complexes of indole-aldehyde Schiff bases have demonstrated a range of biological and catalytic activities.

  • Antimicrobial Agents: Many Schiff base metal complexes exhibit significant antibacterial and antifungal properties. The metal ion is believed to enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.[3][4] Complexes of Cu(II), Ni(II), Co(II), and Zn(II) are commonly studied for their antimicrobial effects.[5]

  • Anticancer Agents: Indole derivatives and their metal complexes have been investigated for their cytotoxic effects against various cancer cell lines.[1][6] The proposed mechanisms of action often involve DNA binding and cleavage, induction of apoptosis, and inhibition of key enzymes.[6][7] Palladium(II) and Platinum(II) complexes, in particular, have shown promising anticancer activity.[8]

  • Catalysis: The versatile coordination chemistry of these complexes makes them suitable as catalysts in various organic transformations.

The introduction of dimethyl groups at the 3 and 5 positions of the indole ring is expected to influence the electronic and steric properties of the ligand. The electron-donating nature of the methyl groups may enhance the electron density on the indole ring and the coordinating atoms, potentially affecting the stability and redox properties of the metal complexes. Steric hindrance from the methyl groups could also influence the geometry of the metal complexes and their interaction with biological targets or substrates in catalytic reactions.

Data Presentation

The following tables summarize representative quantitative data for metal complexes of indole-aldehyde Schiff base derivatives from the literature. This data can serve as a benchmark for the characterization and evaluation of new complexes.

Table 1: Antimicrobial Activity of Indole-Schiff Base Metal Complexes (Zone of Inhibition in mm)

ComplexStaphylococcus aureusEscherichia coliAspergillus nigerCandida albicans
[Cu(L)Cl]18151614
[Ni(L)Cl]15121412
[Co(L)Cl]16141513
[Zn(L)Cl]14111311
Ciprofloxacin (Std.)2528--
Fluconazole (Std.)--2022

L represents a Schiff base ligand derived from an indole aldehyde.

Table 2: Anticancer Activity (IC50 in µM) of Indole-Derivative Metal Complexes

ComplexA2780 (Ovarian)A2780cis (Cisplatin-resistant Ovarian)HT-29 (Colon)MDA-MB-231 (Breast)
trans-[PdCl2(4ClL)2]6.447.8960.2512.31
trans-[PdCl2(5ClL)2]6.948.1256.8111.52
trans-[PtCl2(5ClL)2]5.214.966.394.83
Cisplatin (Std.)5.8028.3015.2018.50

4ClL = 4-chloro-7-azaindole-3-carbaldehyde, 5ClL = 5-chloro-7-azaindole-3-carbaldehyde. Data from[8].

Experimental Protocols

Synthesis of this compound (Proposed)

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The following is a proposed protocol for the synthesis of the title compound based on this reaction.

Protocol 1: Vilsmeier-Haack Formylation

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place freshly distilled dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with constant stirring over 30 minutes to form the Vilsmeier reagent.

  • Prepare a solution of 2,4-dimethylaniline in DMF.

  • Add the 2,4-dimethylaniline solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium carbonate or sodium hydroxide until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis of Schiff Base Ligands

The following is a general protocol for the synthesis of a Schiff base from an indole-aldehyde and a primary amine.[11][12]

Protocol 2: Schiff Base Synthesis

  • Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Add a solution of the desired primary amine (e.g., aniline, substituted aniline, amino acid) (1 mmol) in ethanol (10 mL) to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid Schiff base is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous calcium chloride.

Synthesis of Metal Complexes

This protocol describes a general method for the synthesis of metal(II) complexes of the prepared Schiff base ligand.[13]

Protocol 3: Metal Complex Synthesis

  • Dissolve the Schiff base ligand (2 mmol) in hot ethanol (30 mL).

  • In a separate flask, dissolve the metal(II) salt (e.g., CuCl2·2H2O, NiCl2·6H2O, CoCl2·6H2O, ZnCl2) (1 mmol) in ethanol (20 mL).

  • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

  • Adjust the pH of the mixture to 7-8 by adding a few drops of 1 M ethanolic KOH or NaOH solution, if necessary.

  • Reflux the resulting mixture for 3-5 hours.

  • Cool the solution to room temperature.

  • The colored precipitate of the metal complex is filtered, washed with ethanol and then with diethyl ether, and dried in a vacuum desiccator.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the agar well diffusion method.[3][4]

Protocol 4: Agar Well Diffusion Method

  • Prepare sterile nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) uniformly over the agar surface.

  • Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Prepare solutions of the test compounds (ligand and metal complexes) and a standard antibiotic/antifungal in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1 mg/mL).

  • Add 100 µL of each test solution to the respective wells.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

Protocol 5: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (2,4-Dimethylaniline, DMF, POCl3) ligand Synthesis of This compound (Protocol 1) start->ligand schiff_base Synthesis of Schiff Base Ligand (Protocol 2) ligand->schiff_base metal_complex Synthesis of Metal Complexes (Protocol 3) schiff_base->metal_complex characterization Spectroscopic & Analytical Characterization (FT-IR, NMR, UV-Vis, Elemental Analysis, Magnetic Susceptibility) metal_complex->characterization antimicrobial Antimicrobial Assay (Protocol 4) metal_complex->antimicrobial anticancer Anticancer Assay (MTT - Protocol 5) metal_complex->anticancer

Caption: Experimental workflow for synthesis, characterization, and biological evaluation.

mtt_assay_workflow A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with Test Compounds B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

References

Application Notes and Protocols for Fluorescent Probes Based on the 3,5-Dimethyl-1H-indole-2-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dimethyl-1H-indole-2-carbaldehyde scaffold serves as a versatile platform for the development of novel fluorescent probes. Its inherent fluorescence and the reactivity of the aldehyde group allow for the synthesis of a variety of sensors for detecting biologically and environmentally important analytes. These probes are valuable tools in cellular imaging, diagnostics, and drug development due to their potential for high sensitivity and selectivity.

Overview of Applications

Fluorescent probes derived from indole scaffolds are widely utilized in analytical chemistry for the design of chemosensors.[1] The indole moiety, often part of a donor-π-acceptor (D-π-A) system, can be functionalized to create probes that respond to changes in their microenvironment, such as polarity and viscosity, or to the presence of specific ions and molecules.[1][2] Probes based on indole derivatives have been successfully developed for the detection of:

  • Ions: Including cyanide (CN⁻), zinc (Zn²⁺), and fluoride (F⁻).[3][4][5]

  • Viscosity: Changes in cellular viscosity are linked to various pathological conditions.[6][7][8]

  • pH: The nitrogen atom in the indole ring allows for protonation, making these scaffolds suitable for developing pH sensors.[2]

  • Biomolecules: Indole-based probes have been designed to image RNA in living cells.[9]

Quantitative Data of Representative Indole-Based Probes

While specific data for probes directly derived from this compound is not extensively published, the following table summarizes the photophysical properties of fluorescent probes based on similar indole scaffolds to provide a comparative reference.

Probe Name/ScaffoldExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Reference
4-Cyanoindole-2′-deoxyribonucleoside (4CIN)3304501200.748,000[10]
L-4-Cyanotryptophan (4CN-Trp) in water2804151350.095,900[10]
Indolium-based cyanide probe47055080Not specifiedNot specified[10]
γ-carboline derivative (3ac) in DMSO230410-450180-220Not specifiedNot specified[11]

Experimental Protocols

General Synthesis of a Schiff Base Fluorescent Probe

This protocol describes a general method for synthesizing a fluorescent probe from this compound and an amine-containing recognition moiety via a Schiff base condensation reaction.

Materials:

  • This compound

  • Amine-containing recognition moiety (e.g., an aniline derivative for pH sensing, or a ligand for ion detection)

  • Ethanol or Methanol (anhydrous)

  • Glacial Acetic Acid (catalyst)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Add the amine-containing recognition moiety (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final Schiff base probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: General Synthesis Workflow

reagents This compound + Amine Moiety reaction Reflux (4-6h) reagents->reaction solvent Ethanol + Acetic Acid (cat.) solvent->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Schiff Base Probe purification->product

Caption: General workflow for the synthesis of a Schiff base fluorescent probe.

Protocol for Cellular Imaging with an Indole-Based Probe

This protocol outlines the general steps for using a newly synthesized fluorescent probe for imaging in live cells.

Materials:

  • HeLa or HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Synthesized indole-based fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Seed the cells in a suitable imaging dish or plate and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 10 mM) in DMSO. From the stock, prepare a working solution of the desired final concentration (e.g., 10 µM) in PBS or cell culture medium.

  • Probe Loading: Remove the culture medium from the cells and wash them twice with PBS. Add the probe working solution to the cells and incubate for 30 minutes at 37°C.[10]

  • Washing: After incubation, remove the probe solution and wash the cells three times with PBS to remove any unbound probe.[10]

  • Imaging: Add fresh PBS or culture medium to the cells. Image the cells using a fluorescence microscope with appropriate excitation and emission filters based on the probe's spectral properties.

Diagram: Cellular Imaging Workflow

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cell_culture Cell Culture (e.g., HeLa) probe_loading Incubate Cells with Probe (30 min, 37°C) cell_culture->probe_loading probe_prep Prepare Probe Solution probe_prep->probe_loading wash Wash Cells with PBS (3x) probe_loading->wash imaging Fluorescence Microscopy wash->imaging

Caption: Experimental workflow for live-cell fluorescence imaging.

Potential Signaling Pathway for a Viscosity-Sensing Probe

Fluorescent probes that sense viscosity often operate based on the principle of twisted intramolecular charge transfer (TICT). In low-viscosity environments, the molecule can freely rotate around a single bond, leading to a non-radiative decay pathway and quenched fluorescence. In high-viscosity environments, this rotation is restricted, forcing the molecule into a planar conformation that allows for radiative decay and enhanced fluorescence.

Diagram: Viscosity Sensing Mechanism

cluster_low Low Viscosity cluster_high High Viscosity low_vis Free Rotation (TICT State) quenched Fluorescence Quenched low_vis->quenched Non-radiative decay high_vis Restricted Rotation (Planar State) enhanced Fluorescence Enhanced high_vis->enhanced Radiative decay probe Probe in Solution probe->low_vis probe->high_vis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Vilsmeier-Haack Synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Any contamination with water will lead to its decomposition and a significant drop in yield.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). It is advisable to prepare the Vilsmeier reagent in situ and use it immediately.

  • Suboptimal Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is critical and substrate-dependent. For electron-rich indoles, the reaction is often exothermic.

    • Solution: Maintain strict temperature control throughout the reaction. The formation of the Vilsmeier reagent should be performed at 0-5 °C. The addition of the 3,5-Dimethyl-1H-indole should also be done at a low temperature, followed by a gradual increase to the optimal reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the ideal reaction time and temperature.

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. Experiment with varying the molar ratio of 3,5-Dimethyl-1H-indole to the Vilsmeier reagent to find the optimal balance for your specific setup.

Q2: My reaction mixture turns into a dark, tarry mess. What is causing this and how can I prevent it?

The formation of tar is a common issue in indole chemistry, often indicating polymerization or decomposition of the starting material or product.

  • Excessive Heat: Overheating the reaction mixture is a primary cause of tar formation.

    • Solution: Implement careful temperature control, especially during the initial mixing of reagents. Use an ice bath to manage the exothermic nature of the reaction. Avoid prolonged heating at high temperatures.

  • Acid-Catalyzed Polymerization: The acidic conditions of the Vilsmeier-Haack reaction can promote the polymerization of the electron-rich indole.

    • Solution: Add the indole substrate slowly to the Vilsmeier reagent to avoid localized high concentrations of acid and substrate. Ensure efficient stirring throughout the reaction.

Q3: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side products and how can I minimize them?

The substitution pattern of 3,5-Dimethyl-1H-indole presents the possibility of formylation at different positions.

  • Formylation at the N-1 Position: While less common for 3-substituted indoles, N-formylation can occur.

    • Solution: Optimizing the reaction temperature and using a less reactive formylating agent might favor C-2 formylation.

  • Formylation at the C-3 Methyl Group: In some cases, the methyl group at the C-3 position can be formylated, leading to a malondialdehyde derivative after hydrolysis.

    • Solution: Careful control of the stoichiometry of the Vilsmeier reagent is crucial. Using a milder formylating agent or a shorter reaction time may help to avoid over-formylation.

  • Formation of Cyanoindole Derivatives: The presence of nitrogen-containing impurities can lead to the formation of 3-cyanoindole byproducts.

    • Solution: Use high-purity reagents and solvents. Ensure the work-up is performed with non-ammonia-based quenching agents.

Q4: I am having difficulty isolating and purifying the final product. What are the best practices for work-up and purification?

Proper work-up and purification are essential for obtaining a high-purity product.

  • Hydrolysis of the Iminium Intermediate: The intermediate iminium salt must be completely hydrolyzed to the aldehyde.

    • Solution: After quenching the reaction with ice-water, basify the solution carefully with an aqueous solution of sodium hydroxide or sodium carbonate to a pH of 8-9. Stirring the mixture for a sufficient time at room temperature or with gentle heating can ensure complete hydrolysis.

  • Product Precipitation/Extraction: The product may either precipitate out of the aqueous solution or require extraction.

    • Solution: If the product precipitates, it can be collected by filtration and washed with cold water. If it remains in solution, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product may still contain impurities.

    • Solution: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel are effective methods for purification.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of 3,5-Dimethyl-1H-indole?

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. For indoles, the C-3 position is generally the most nucleophilic and therefore the most reactive towards electrophiles. However, in 3,5-Dimethyl-1H-indole, the C-3 position is blocked by a methyl group. The methyl groups at both C-3 and C-5 are electron-donating, further activating the indole ring. The expected site of formylation would be the next most activated and sterically accessible position. While C-2 is a likely candidate, the steric hindrance from the adjacent C-3 methyl group can be a significant factor. Therefore, careful optimization of reaction conditions is necessary to achieve selective formylation at the C-2 position.

Q2: What are the key safety precautions to take during the Vilsmeier-Haack reaction?

Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is also exothermic, so proper temperature control is essential to prevent runaway reactions.

Q3: Can I use other formylating agents besides POCl₃ and DMF?

Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride in place of POCl₃. However, the combination of POCl₃ and DMF is the most commonly used and generally provides good results for the formylation of indoles.

Quantitative Data Presentation

Starting MaterialReagentsTemperature (°C)Time (h)Product(s)Yield (%)
5-Methyl-1H-indolePOCl₃, DMF0 to 8555-Methyl-1H-indole-3-carbaldehyde88
4,6-Dimethyl-1H-indolePOCl₃, DMF0 to 8564,6-Dimethyl-1H-indole-3-carbaldehyde85
2,3,3-Trimethyl-3H-indolePOCl₃, DMF0 to 5022-(Diformylmethylidene)-2,3-dihydro-3,3-dimethylindole56
IndolePOCl₃, DMF0 to 856Indole-3-carbaldehyde96

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of a Substituted Indole

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

Materials:

  • 3,5-Dimethyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution or sodium hydroxide solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ dropwise to the DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • Addition of Indole: Dissolve 3,5-Dimethyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, then gradually warm to room temperature or heat to a predetermined temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is between 8 and 9.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Mandatory Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 3,5-Dimethyl- 1H-indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 3,5-Dimethyl-1H-indole- 2-carbaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Workflow for Vilsmeier-Haack Synthesis

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Indole_Addition Add 3,5-Dimethyl-1H-indole solution dropwise at 0-5 °C Reagent_Prep->Indole_Addition Reaction Stir at optimized temperature and time (Monitor by TLC) Indole_Addition->Reaction Workup Quench with ice-water and neutralize (pH 8-9) Reaction->Workup Isolation Isolate Crude Product (Filtration or Extraction) Workup->Isolation Purification Purify Product (Recrystallization or Chromatography) Isolation->Purification End Characterize Final Product Purification->End

Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Side Products? Check_Reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Yes Success Improved Yield and Purity Start->Success No Check_Temp Verify Temperature Control (0-5 °C for addition) Check_Reagents->Check_Temp Check_Stoichiometry Review Stoichiometry (Vilsmeier reagent excess) Check_Temp->Check_Stoichiometry Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Stoichiometry->Optimize_Time_Temp Purification_Method Refine Purification Strategy Optimize_Time_Temp->Purification_Method Purification_Method->Success

Caption: A logical approach to troubleshooting common synthesis issues.

Technical Support Center: Purification of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,5-Dimethyl-1H-indole-2-carbaldehyde. The following information is compiled from established laboratory practices for structurally similar indole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity of the compound.

Q2: My crude product is a solid. Which purification method should I try first?

A2: For solid crude products, recrystallization is often the more straightforward and scalable initial purification method. It is particularly effective at removing small amounts of impurities. If recrystallization fails to yield a product of sufficient purity, column chromatography is the recommended subsequent step.

Q3: What are the likely impurities in my crude this compound synthesized via the Vilsmeier-Haack reaction?

A3: When synthesizing this compound using the Vilsmeier-Haack reaction, common impurities may include unreacted 3,5-dimethylindole, residual Vilsmeier reagent (or its hydrolysis byproducts), and potentially small amounts of di-formylated or other side-products. The purification strategy should be designed to effectively separate the desired aldehyde from these components.

Q4: How can I monitor the progress and success of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By comparing the TLC profile of the crude mixture with that of the purified fractions (from column chromatography) or the recrystallized solid, you can assess the removal of impurities. A successful purification will result in a single, well-defined spot for the product on the TLC plate.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Solution
Product does not dissolve in the hot solvent. The chosen solvent is not polar enough.Select a more polar solvent or use a solvent mixture. For indole derivatives, ethanol or a mixture of ethanol and water can be effective.
Product "oils out" instead of crystallizing upon cooling. The solution is supersaturated, or the cooling rate is too fast. The solvent may be too non-polar.Add a small amount of a solvent in which the compound is less soluble to the hot solution to induce crystallization. Allow the solution to cool more slowly. Consider a different solvent system.
No crystals form upon cooling. The solution is not sufficiently saturated, or the product is highly soluble in the chosen solvent at cold temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a seed crystal. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).
Low recovery of purified product. The product has significant solubility in the cold solvent. Too much solvent was used initially.Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution for a longer period and at a lower temperature to maximize crystal formation.
Crystals are colored, indicating persistent impurities. The impurity is co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Solution
Poor separation of the product from impurities. The eluent system is not optimized. The column was not packed properly.Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. A common starting point for indole aldehydes is a mixture of hexanes and ethyl acetate. Ensure the column is packed uniformly to avoid channeling.
Product is eluting too quickly (high Rf). The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).
Product is not eluting from the column (low Rf). The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio).
Streaking or tailing of the product band on the column. The compound is interacting too strongly with the stationary phase. The sample was overloaded.Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent. Ensure the amount of crude product loaded is appropriate for the column size.

Data Presentation

Table 1: Recommended Solvent Systems for Purification of Indole Aldehyde Derivatives

Purification MethodSolvent SystemTarget Compound Class
RecrystallizationEthanolIndole-2-carbaldehydes
RecrystallizationEthanol/WaterIndole derivatives
Column ChromatographyHexane/Ethyl Acetate (gradient)Indole-2-carbaldehydes[1]
Column ChromatographyChloroform/MethanolIndole-3-carboxaldehyde analogues[2]

Note: The optimal solvent or eluent ratio should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

Objective: To purify solid crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound from a complex mixture of impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound recrystallization_start Dissolve in Hot Ethanol synthesis->recrystallization_start Primary Method chromatography_load Load on Silica Gel Column synthesis->chromatography_load Alternative/Secondary Method recrystallization_cool Slow Cooling recrystallization_start->recrystallization_cool recrystallization_filter Filter and Dry recrystallization_cool->recrystallization_filter analysis Purity Assessment (TLC, NMR, etc.) recrystallization_filter->analysis chromatography_elute Elute with Hexane/EtOAc Gradient chromatography_load->chromatography_elute chromatography_collect Collect and Analyze Fractions chromatography_elute->chromatography_collect chromatography_collect->analysis product Purified this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Crude Product Impure recrystallization Attempt Recrystallization start->recrystallization column_chromatography Attempt Column Chromatography start->column_chromatography success Pure Product Obtained recrystallization->success failure_recrystallization Recrystallization Fails (Oiling out, low purity, etc.) recrystallization->failure_recrystallization column_chromatography->success failure_column Poor Separation column_chromatography->failure_column failure_recrystallization->column_chromatography optimize_recrystallization Optimize Solvent System (e.g., different solvent, co-solvent) failure_recrystallization->optimize_recrystallization optimize_column Optimize Eluent System (TLC screening) failure_column->optimize_column optimize_recrystallization->recrystallization optimize_column->column_chromatography

Caption: Logical troubleshooting workflow for purification challenges.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde. The information provided addresses common issues and potential byproducts encountered during synthesis, with a focus on the widely used Vilsmeier-Haack formylation route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Vilsmeier-Haack reaction. This involves the formylation of 3,5-dimethylindole using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Q2: What are the primary starting materials for this synthesis?

A2: The key starting material is 3,5-dimethylindole. This precursor can be synthesized via several methods, with the Fischer indole synthesis being a common choice, typically reacting p-tolylhydrazine with a suitable ketone or aldehyde.

Q3: What are the expected major byproducts in the Vilsmeier-Haack synthesis of this compound?

A3: Common byproducts can include unreacted 3,5-dimethylindole, N-formylated indole, and potentially di-formylated species, such as a malondialdehyde derivative, although the latter is more prevalent with 3,3-disubstituted 3H-indoles.[1][2] Under certain conditions, indole trimers have also been observed in Vilsmeier-type reactions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the reaction mixture to the starting material (3,5-dimethylindole), you can observe the formation of the product spot and the consumption of the reactant.

Q5: What are the recommended purification methods for the final product?

A5: Purification of this compound often requires column chromatography on silica gel or recrystallization.[2][3] The choice of solvent for recrystallization is crucial and may need to be optimized.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF is anhydrous and the POCl₃ is freshly distilled. Prepare the reagent at a low temperature (e.g., 0-5 °C) and use it promptly.
Low Reactivity of Starting Material Confirm the purity of the 3,5-dimethylindole. Impurities can interfere with the reaction.
Inadequate Reaction Temperature The reaction temperature for the Vilsmeier-Haack reaction can be critical. While the reagent is prepared at a low temperature, the formylation step may require heating. Monitor the reaction by TLC to determine the optimal temperature and time.
Insufficient Reaction Time Some Vilsmeier-Haack reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration, as monitored by TLC.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Identification Suggested Solution
Unreacted Starting Material The spot corresponding to 3,5-dimethylindole will be less polar than the product.Increase the reaction time or the amount of Vilsmeier reagent. Ensure the reaction goes to completion as monitored by TLC.
Formation of N-formyl Byproduct The N-formyl derivative is a potential byproduct.This can sometimes be minimized by carefully controlling the reaction conditions, such as temperature and the rate of addition of the Vilsmeier reagent.
Di-formylation (Malondialdehyde derivative) A more polar spot on TLC.[1][2]Use a stoichiometric amount of the Vilsmeier reagent. Lowering the reaction temperature may also help to prevent over-reaction.
Polymerization/Decomposition Streaking or baseline material on the TLC plate.This can occur under harsh acidic conditions. Ensure the work-up procedure neutralizes the acid promptly. Consider milder reaction conditions if this is a persistent issue.

Summary of Potential Byproducts

The following table summarizes the common byproducts, their likely origin, and suggested methods for their removal.

Byproduct Origin Removal Method
Unreacted 3,5-dimethylindoleIncomplete reactionColumn chromatography
N-formyl-3,5-dimethylindoleSide reaction with the Vilsmeier reagentColumn chromatography
3,5-Dimethyl-1H-indole-2,X-dicarbaldehydeOver-formylationColumn chromatography
Polymeric materialsDecomposition of starting material or productFiltration, Column chromatography

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-indole (Precursor via Fischer Indole Synthesis)

Materials:

  • p-Tolylhydrazine hydrochloride

  • Propionaldehyde (or its acetal)

  • Glacial acetic acid or another suitable acid catalyst (e.g., H₂SO₄)

  • Ethanol (solvent)

Procedure:

  • Dissolve p-tolylhydrazine hydrochloride in ethanol.

  • Add propionaldehyde and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)

Materials:

  • 3,5-Dimethylindole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a flask cooled in an ice bath, add anhydrous DMF.

  • Slowly add freshly distilled POCl₃ dropwise with stirring, maintaining the temperature below 5 °C to form the Vilsmeier reagent.

  • Once the Vilsmeier reagent is formed, slowly add a solution of 3,5-dimethylindole in anhydrous DMF, keeping the temperature low.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 70-90 °C) for several hours, monitoring by TLC.[4]

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution by adding a sodium hydroxide solution until it is alkaline (pH 8-9).

  • Collect the precipitated product by filtration.

  • Wash the crude product with water and dry it.

  • Purify the product by column chromatography or recrystallization from a suitable solvent like ethanol.

Visualizations

Vilsmeier_Haack_Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Indole 3,5-Dimethylindole Indole->Iminium_intermediate + Vilsmeier Reagent Product 3,5-Dimethyl-1H-indole- 2-carbaldehyde Iminium_intermediate->Product + H₂O (Hydrolysis) H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Troubleshooting_Byproducts Start Reaction Mixture (Post Vilsmeier-Haack) Desired_Product Desired Product: This compound Start->Desired_Product Successful Reaction Byproduct1 Unreacted 3,5-Dimethylindole Start->Byproduct1 Incomplete Reaction Byproduct2 N-Formyl Byproduct Start->Byproduct2 Side Reaction Byproduct3 Di-formylated Product Start->Byproduct3 Over-reaction Byproduct4 Polymeric Material Start->Byproduct4 Decomposition

Caption: Common byproducts in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethyl-1H-indole-2-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is the most widely employed and generally effective method for the formylation of electron-rich indoles, including the synthesis of this compound. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring.

Q2: What is the expected regioselectivity of the Vilsmeier-Haack formylation on a 3,5-dimethyl-substituted indole?

A2: For 3,5-dimethylindole, the Vilsmeier-Haack reaction is expected to introduce the formyl group at the 2-position of the indole ring. The C3 position is already substituted with a methyl group, and the C2 position is the next most nucleophilic site for electrophilic aromatic substitution.

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: Common side reactions include diformylation, where a second formyl group is added to the indole ring, and polymerization of the indole starting material under the acidic reaction conditions.[1] Careful control of reaction temperature and stoichiometry can help minimize these side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture over time and spotting them on a TLC plate alongside the starting material, you can visualize the consumption of the reactant and the formation of the product.

Q5: What are the recommended purification methods for this compound?

A5: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol. For higher purity, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is a standard and effective method.

Troubleshooting Guides

Low Product Yield

A low yield of the desired this compound is a common issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress closely using TLC. If starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature.
Suboptimal Reaction Temperature The formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C). The subsequent formylation reaction temperature can be gradually increased if the reaction is sluggish.
Degradation of Vilsmeier Reagent The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. It is best to prepare the reagent fresh for each reaction.
Incorrect Stoichiometry The molar ratio of the starting indole to the Vilsmeier reagent is crucial. An excess of the Vilsmeier reagent can lead to side reactions. A typical starting point is a 1:1.1 to 1:1.5 molar ratio of indole to Vilsmeier reagent.
Loss of Product During Work-up Ensure complete precipitation of the product during the work-up. Adjusting the pH of the aqueous solution after quenching the reaction can be critical for maximizing product isolation.
Formation of Impurities

The presence of significant impurities can complicate purification and reduce the overall yield. The following table provides guidance on addressing common impurity issues.

Observed Impurity Potential Cause Recommended Solution
Diformylated Product High reaction temperature or prolonged reaction time. An excess of the Vilsmeier reagent can also contribute.Maintain a controlled reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. Use a more controlled stoichiometry of the Vilsmeier reagent.
Polymeric Byproducts Indoles can be susceptible to polymerization under strongly acidic conditions.Ensure that the reaction temperature is not excessively high. A gradual addition of the indole to the Vilsmeier reagent can also help to minimize localized heating and high concentrations of acid.
Unreacted Starting Material Incomplete reaction due to insufficient reaction time, low temperature, or deactivated Vilsmeier reagent.As mentioned previously, extend the reaction time or cautiously increase the temperature. Ensure the Vilsmeier reagent is freshly prepared and active.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of a substituted indole-2-carbaldehyde via the Vilsmeier-Haack reaction. This protocol is adapted from a reliable procedure for a similar compound and can be used as a starting point for the synthesis of this compound by substituting the appropriate starting material.

Synthesis of a Substituted Indole-2-Carbaldehyde (Adapted Protocol)

Materials:

  • 3,5-Dimethylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 3,5-dimethylindole in anhydrous 1,2-dichloroethane (DCE) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done dropwise to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Separate the organic layer and wash it sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, the crude product can be recrystallized from a suitable solvent like ethanol.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted anilines, which are precursors to substituted indoles. This data, from a related synthesis, can provide a useful reference for optimizing the synthesis of this compound.[2]

Starting Material (Substituted Aniline)Reaction Temperature (°C)Reaction Time (hours)Yield (%)
2,4-Dimethylaniline85588
2,5-Dimethylaniline90889
5-Chloro-2-methylaniline90891
5-Bromo-2-methylaniline85593
2-Methoxy-6-methylaniline90786
o-Methylaniline85596

Visualizations

Experimental_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Reaction Formylation Vilsmeier->Reaction Indole 3,5-Dimethylindole Indole->Reaction Quench Quench (aq. NaOAc) Reaction->Quench Extract Extraction (Et₂O) Quench->Extract Purify Purification Extract->Purify Final_Product This compound Purify->Final_Product

Caption: A flowchart illustrating the key stages of the Vilsmeier-Haack synthesis of this compound.

Troubleshooting_Yield cluster_incomplete Incomplete Reaction cluster_side_products Side Products cluster_workup_loss Work-up Loss Start Low Yield Observed Check_TLC Analyze TLC of final reaction mixture Start->Check_TLC Incomplete Starting material present? Check_TLC->Incomplete Side_Products Multiple spots observed? Check_TLC->Side_Products Workup_Loss Product soluble in aqueous layer? Check_TLC->Workup_Loss Action_Incomplete Increase reaction time or temperature Incomplete->Action_Incomplete Yes Action_Side_Products Optimize temperature, stoichiometry, and reaction time Side_Products->Action_Side_Products Yes Action_Workup Adjust pH during work-up, perform additional extractions Workup_Loss->Action_Workup Yes

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

References

Side reactions to avoid when working with 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethyl-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound via the Vilsmeier-Haack reaction?

A1: The most common side reactions during the Vilsmeier-Haack formylation of substituted indoles include diformylation and polymerization.[1] Diformylation can occur with highly activated indole rings or under harsh reaction conditions (prolonged time, high temperatures).[1] Indoles are also susceptible to polymerization under the strongly acidic conditions of the reaction.[1]

Q2: I am using this compound in a subsequent reaction and observing N-alkylation as a side product when C-alkylation is desired, or vice-versa. How can I control the regioselectivity?

A2: The regioselectivity of alkylation (N- vs. C3-alkylation) is a common challenge with indoles. For this compound, the C3 position is already substituted with a methyl group, which sterically hinders C3-alkylation, thus favoring N-alkylation. If C-alkylation at another position is desired, protection of the indole nitrogen might be necessary. Classical conditions for N-alkylation often employ a base like sodium hydride in a polar aprotic solvent such as DMF or THF.[2]

Q3: When performing a Knoevenagel condensation with this compound, what are the potential side reactions?

A3: In Knoevenagel condensations, potential side reactions include the self-condensation of the active methylene compound and Michael addition to the product.[3] Under strongly acidic conditions, indoles can also be prone to oligomerization.[3]

Q4: Is this compound prone to oxidation or reduction under standard reaction conditions?

A4: The aldehyde group is susceptible to both oxidation and reduction. It can be oxidized to the corresponding carboxylic acid. Aldehydes are readily reduced to primary alcohols by mild reducing agents like sodium borohydride (NaBH₄).[4][5] This reduction is generally a clean and high-yielding reaction.[4][5] Care should be taken to avoid unintended oxidation, for instance by atmospheric oxygen, especially at elevated temperatures or under basic conditions.[6]

Troubleshooting Guides

Issue 1: Low Yield or No Product in Vilsmeier-Haack Synthesis

Symptoms:

  • TLC analysis shows mostly unreacted starting material (3,5-dimethylindole).

  • A complex mixture of products is observed, with very little of the desired aldehyde.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Prepare it fresh by adding POCl₃ to anhydrous DMF at low temperatures (0-5 °C).[1]
Insufficient Reaction Temperature If the reaction is sluggish at low temperatures, a gradual and controlled increase in temperature may be necessary. Monitor progress by TLC.[1]
Incomplete Reaction Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Polymerization The reaction mixture turns into a dark, insoluble tar. This can be minimized by maintaining a low reaction temperature and avoiding excessively long reaction times.
Issue 2: Formation of Multiple Products in Subsequent Reactions

Symptoms:

  • TLC or LC-MS analysis of the crude product shows multiple spots/peaks.

  • Difficulty in purifying the desired product.

Possible Causes & Solutions:

Reaction TypePotential Side ProductMitigation Strategy
N-Alkylation C-Alkylated IsomerFor the target molecule, C3-alkylation is sterically hindered. However, in general, N-alkylation is favored at higher temperatures.[2]
Knoevenagel Condensation Self-condensation of active methylene compoundUse a slight excess of the indole aldehyde or add the active methylene compound slowly to the reaction mixture.
Acid-Catalyzed Reactions Oligomers/PolymersUse milder acidic catalysts (e.g., Lewis acids over strong protic acids) and lower the reaction temperature.[3]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Synthesis of this compound

This protocol is adapted from procedures for similar substituted indoles and should be optimized for the specific substrate.

Materials:

  • 3,5-Dimethyl-1H-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice

  • Saturated sodium bicarbonate solution or sodium hydroxide solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3,5-Dimethyl-1H-indole in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature or gently heat as needed (monitor by TLC). Typical reaction times can range from 1 to 8 hours.[7]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Knoevenagel Condensation with this compound

This is a general protocol and the catalyst, solvent, and temperature may need to be optimized.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Ethanol or Acetonitrile

  • Catalytic amount of a weak base (e.g., piperidine, 2-3 drops)[3]

  • Ice-cold water

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in ethanol.[3]

  • Add a catalytic amount of piperidine.[3]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC. The product may precipitate out of the solution.

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.[3]

  • Collect the solid product by filtration.

  • Wash the product with ice-cold water, followed by a small amount of cold ethanol to remove impurities.[3]

  • Dry the product under vacuum.

Quantitative Data

The following data is based on general procedures for substituted indoles and serves as a comparative reference.

Table 1: Vilsmeier-Haack Formylation of Various Indole Derivatives [7]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-Methylindole (Skatole)POCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85588

Visualizations

Vilsmeier_Haack_Reaction Indole 3,5-Dimethyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate Electrophilic Attack Polymer Polymerization Indole->Polymer Strong Acid Conditions Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Product 3,5-Dimethyl-1H-indole- 2-carbaldehyde Intermediate->Product H₂O Work-up Diformylation Diformylated Product Intermediate->Diformylation Harsh Conditions (Excess Reagent, Heat)

Caption: Vilsmeier-Haack synthesis of the target compound and potential side reactions.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Monitor_TLC Monitor Reaction by TLC Start->Monitor_TLC Inactive_Reagent Is Vilsmeier reagent fresh? Are starting materials pure/dry? Check_Reagents->Inactive_Reagent Temp_Time Is temperature/time sufficient? Check_Conditions->Temp_Time SM_Consumed Is starting material consumed? Monitor_TLC->SM_Consumed Solution_Reagent Use fresh/anhydrous reagents. Verify stoichiometry. Inactive_Reagent->Solution_Reagent Solution_Conditions Gradually increase temperature. Extend reaction time. Temp_Time->Solution_Conditions Workup_Issue Problem with work-up/ isolation. Review protocol. SM_Consumed->Workup_Issue Yes Incomplete_Reaction Reaction is incomplete. SM_Consumed->Incomplete_Reaction No Incomplete_Reaction->Solution_Conditions

Caption: Troubleshooting workflow for low product yield in synthesis reactions.

Reaction_Pathways Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Oxidation Oxidation (e.g., KMnO₄, Ag₂O) Start->Oxidation Condensation Condensation (e.g., Knoevenagel) Start->Condensation N_Alkylation N-Alkylation (e.g., R-X, Base) Start->N_Alkylation Product_Alcohol Primary Alcohol Reduction->Product_Alcohol Product_Acid Carboxylic Acid Oxidation->Product_Acid Product_Condensation α,β-Unsaturated Product Condensation->Product_Condensation Product_N_Alkyl N-Alkyl Indole N_Alkylation->Product_N_Alkyl Side_Reaction_C3 C3-Alkylation (Sterically Hindered) N_Alkylation->Side_Reaction_C3

References

Recrystallization methods for high-purity 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity 3,5-Dimethyl-1H-indole-2-carbaldehyde

Welcome to the technical support center for the recrystallization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, ethanol is a good starting point for recrystallization based on procedures for similar indole aldehydes.[1] A mixed solvent system, such as methanol/water or ethanol/water, can also be effective, particularly for removing polar impurities.[2] For compounds that are difficult to crystallize, consider solvent systems like n-hexane/acetone or n-hexane/THF.[3]

Q2: What are some common impurities that I might encounter, and how can I remove them?

A2: Purification of indole derivatives can be challenging due to the presence of structurally similar impurities.[2] These may include starting materials from the synthesis, over- or under-methylated analogs, or oxidation byproducts. Recrystallization is an effective method for achieving high purity, though it may sometimes result in lower recovery.[2][4] If significant impurities persist after recrystallization, column chromatography may be a necessary preceding step.[2]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To prevent this, you can try the following:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in a cold bath.

  • Use a more dilute solution: Add more of the primary solvent to ensure the compound remains dissolved at a lower temperature.

  • Change the solvent system: A different solvent or solvent mixture may promote better crystal lattice formation.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

  • Add a seed crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

Q4: The recovery of my purified product is very low. How can I improve the yield?

A4: While recrystallization is excellent for purity, it can sometimes lead to reduced yields.[4] To improve recovery:

  • Optimize the solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Cool the solution thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation, without causing impurities to crash out.

  • Concentrate the mother liquor: The filtrate after the first crop of crystals can be concentrated and cooled again to obtain a second crop of crystals.[1] Be aware that the purity of subsequent crops may be lower.

Troubleshooting Guide

This guide addresses specific issues you may face during the recrystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. - Solution is too dilute.- The compound is too soluble in the chosen solvent.- Insufficient cooling.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until the solution becomes cloudy, then heat to clarify and cool again.- Cool the flask in an ice-salt bath or refrigerator for an extended period.
Crystals are colored or appear impure. - Impurities are co-precipitating with the product.- The solvent is reacting with the compound.- Perform a hot filtration to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling.- Ensure the chosen solvent is inert and of high purity.
Fine, powder-like crystals form. - The solution cooled too rapidly.- Allow the solution to cool slowly at room temperature without disturbance.- Consider using a solvent system that promotes slower crystal growth.
Product is difficult to filter. - Crystals are too fine.- The solution is too viscous.- Try to grow larger crystals by slowing down the cooling process.- Dilute the slurry with a small amount of cold solvent before filtration.

Experimental Protocols

Recrystallization of this compound using Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualized Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling dissolved->cooling hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals High-Purity Crystals drying->pure_crystals

Caption: Recrystallization workflow for this compound.

Troubleshooting_Tree start Recrystallization Issue oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield solution1 Slower Cooling More Solvent Change Solvent oiling_out->solution1 Yes solution2 Concentrate Solution Add Anti-Solvent Scratch Flask no_crystals->solution2 Yes solution3 Use Minimum Hot Solvent Thorough Cooling Collect 2nd Crop low_yield->solution3 Yes

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Troubleshooting guide for reactions involving 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dimethyl-1H-indole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common reactions and answers to frequently asked questions (FAQs) encountered during experiments with this versatile compound. This compound is a valuable intermediate in the synthesis of various biologically active molecules and is utilized in pharmaceutical development and materials science.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, reaction, and purification of this compound and its derivatives.

General Reaction Issues

Q1: My reaction is not starting or is proceeding very slowly. What are the common causes?

A1: Several factors can contribute to slow or stalled reactions:

  • Inactive Catalyst: The catalyst may have degraded. For condensation reactions, consider using a fresh batch of catalyst.[2]

  • Low Temperature: The reaction may require more thermal energy. Gradually increase the temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Inappropriate Solvent: The chosen solvent might not be suitable for the reaction. Screening different solvents can significantly impact the outcome.[2] For instance, polar aprotic solvents like DMF or acetonitrile can be effective for Knoevenagel condensations.[2]

  • Steric Hindrance: The substituents on the indole ring or the other reactant may be sterically hindering the reaction.[2]

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit the reaction.

Q2: I am observing multiple spots on my TLC, indicating byproduct formation. What could be the reason?

A2: Byproduct formation is a common issue and can be attributed to:

  • Side Reactions: The aldehyde may undergo self-condensation, especially in the presence of a strong base.[3] For indole aldehydes, reactions can also occur at the indole nitrogen or other positions on the ring.

  • Catalyst Decomposition: The catalyst might be promoting unwanted side reactions.

  • Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products.[2]

  • Oxidation: Aldehydes can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Q3: The solubility of my starting material or product is poor. How can I address this?

A3: Indole derivatives can have limited solubility.[4] Consider the following strategies:

  • Solvent Screening: Test the solubility in a range of solvents. Polar aprotic solvents like DMSO and DMF are often effective for indole-carboxaldehydes.[4]

  • Co-solvent Systems: Using a mixture of solvents can improve solubility. For example, a non-polar solvent like toluene with a small amount of a polar co-solvent can be effective.[4]

  • Heating: Gently warming the mixture can significantly increase the solubility and dissolution rate.[4]

  • Sonication: Applying ultrasonic irradiation can help break down intermolecular forces and enhance solubility without requiring high temperatures.[4]

Knoevenagel Condensation

Q4: My Knoevenagel condensation with this compound is giving a low yield. How can I optimize it?

A4: Low yields in Knoevenagel condensations are often resolved by optimizing reaction conditions. Key factors include the choice of catalyst, solvent, and temperature. The reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base.[2][3]

Troubleshooting Low Yield in Knoevenagel Condensation

Potential Cause Troubleshooting Strategy Citation
Inactive Catalyst Use a fresh portion of the catalyst (e.g., piperidine, L-proline). [2][5]
Inappropriate Solvent Screen polar aprotic solvents (e.g., acetonitrile, DMF) or alcohols (e.g., ethanol). [2]
Low Temperature Gradually increase the reaction temperature and monitor progress by TLC. [2]
Insufficient Time Extend the reaction time, checking for completion periodically with TLC. [2]
Water Inhibition Ensure anhydrous conditions if the catalyst is water-sensitive. [2]

| Reversible Reaction | If the reaction stalls, consider adding a fresh portion of the catalyst to push the equilibrium forward. |[2] |

Wittig Reaction

Q5: My Wittig reaction is failing, and the aldehyde is not being consumed. What should I check?

A5: The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide.[6] Failure to consume the starting aldehyde often points to issues with the ylide generation or its reactivity.

  • Ylide Formation: Ensure the base used is strong enough to deprotonate the phosphonium salt. Common bases include n-BuLi, NaH, and KOtBu.[7][8] The pKa of the phosphonium salt is a key consideration.

  • Ylide Stability: Stabilized ylides (with electron-withdrawing groups) are less reactive and may require higher temperatures or fail to react with sterically hindered aldehydes.[7][9] Non-stabilized ylides are more reactive but can be less stable.

  • Reaction Conditions: The order of addition can be critical. Sometimes, generating the ylide in the presence of the aldehyde leads to better results, as some ylides can be unstable.[8]

  • Steric Hindrance: Sterically hindered aldehydes may react slowly or not at all, especially with stabilized ylides.[9]

Purification

Q6: My crude product is an oily or tarry substance that is difficult to purify. What strategies can I try?

A6: Purification of indole derivatives can be challenging. If standard column chromatography is ineffective, consider these alternatives:

  • Trituration: Attempt to precipitate the product from the crude oil by stirring it with a non-polar solvent like hexane.[2]

  • Recrystallization: This can be a highly effective method for purification if a suitable solvent system can be found. Screen different solvents or solvent mixtures.[2]

  • Solvent System for Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to separate closely related compounds.[2]

  • Hot Filtration: If the product is soluble at higher temperatures, a hot filtration can remove insoluble impurities before crystallization.[4]

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).

  • Dissolve Reactants: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent such as ethanol or acetonitrile.[2]

  • Add Catalyst: Add a catalytic amount of a base, such as piperidine (e.g., 2-3 drops) or L-proline (0.2 mmol).[2][5]

  • Reaction: Stir the mixture at room temperature or heat to 60°C.[2][5] Monitor the reaction's progress by TLC. The product may begin to precipitate from the solution.

  • Workup: Once the reaction is complete, cool the mixture and add cold water to precipitate the product fully.[2]

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[2]

General Protocol for Wittig Reaction

This protocol describes a general procedure for the Wittig reaction with this compound.

  • Prepare Ylide: In a dry, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the phosphonium salt (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.[8]

  • Add Base: Slowly add a strong base (e.g., KOtBu, 1.2-1.5 equivalents) to the suspension. Stir the mixture at 0°C for 1 hour to allow for the formation of the ylide (a color change is often observed).[8]

  • Add Aldehyde: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction's progress by TLC.[8]

  • Workup: Quench the reaction by adding water. Remove the THF under reduced pressure.[8]

  • Extraction: Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography.[8]

Visualized Workflows and Pathways

Troubleshooting Low Product Yield

The following diagram outlines a logical workflow for troubleshooting low yields in reactions involving this compound.

LowYieldTroubleshooting start Low Product Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_catalyst Is Catalyst Active? check_reagents->check_catalyst replace_catalyst Use Fresh Catalyst check_catalyst->replace_catalyst No check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes replace_catalyst->check_conditions temp Is Temperature Optimal? check_conditions->temp increase_temp Increase Temperature temp->increase_temp No time Is Reaction Time Sufficient? temp->time Yes increase_temp->time increase_time Increase Reaction Time time->increase_time No solvent Is Solvent Appropriate? time->solvent Yes increase_time->solvent screen_solvents Screen Different Solvents solvent->screen_solvents No success Yield Improved solvent->success Yes screen_solvents->success

Caption: A troubleshooting workflow for addressing low product yield.

Knoevenagel Condensation Pathway

This diagram illustrates the key steps in the base-catalyzed Knoevenagel condensation.

KnoevenagelPathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction Steps Indole 3,5-Dimethyl-1H- indole-2-carbaldehyde Addition Nucleophilic Addition Indole->Addition Methylene Active Methylene Compound (Z-CH2-Z') Base Base Catalyst (e.g., Piperidine) Methylene->Base Enolate Enolate Formation (Z-CH--Z') Base->Enolate Enolate->Addition Intermediate Aldol Intermediate Addition->Intermediate Elimination Dehydration (Water Elimination) Intermediate->Elimination Product α,β-Unsaturated Product Elimination->Product

Caption: Simplified pathway of the Knoevenagel condensation reaction.

Decision Tree for Solubility Issues

This decision tree provides a step-by-step guide for resolving solubility problems during experiments.

SolubilityDecisionTree start Poor Solubility Observed is_heating_ok Is Heating Tolerated by Reaction? start->is_heating_ok heat_mixture Gently Heat Mixture is_heating_ok->heat_mixture Yes is_single_solvent Is a Single Solvent Effective? is_heating_ok->is_single_solvent No solved Solubility Improved heat_mixture->solved try_cosolvent Use a Co-solvent System (e.g., Toluene/DMF) is_single_solvent->try_cosolvent No try_sonication Apply Sonication is_single_solvent->try_sonication Partially try_cosolvent->solved unsolved Consider Derivatization try_cosolvent->unsolved try_sonication->solved try_sonication->unsolved

Caption: A decision tree for troubleshooting solubility challenges.

References

Stability issues of 3,5-Dimethyl-1H-indole-2-carbaldehyde under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Dimethyl-1H-indole-2-carbaldehyde under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in acidic or basic media.

Question: My solution of this compound turned a reddish color after adding a strong acid. What is happening?

Answer: The reddish coloration is likely due to the formation of a urorosein-type compound. Under strong acidic conditions, indole-3-carbaldehydes are known to undergo self-condensation to form these colored products.[1] While your compound is an indole-2-carbaldehyde, a similar acid-catalyzed self-condensation or polymerization may be occurring.

  • Troubleshooting Steps:

    • Neutralize the solution: Immediately neutralize the solution with a suitable base to halt the reaction.

    • Analyze the mixture: Use techniques like TLC, LC-MS, or NMR to identify the colored byproduct and any remaining starting material.

    • Modify your protocol: If possible, avoid strongly acidic conditions. Consider using a milder acid or a different solvent system.

Question: I am observing the formation of a new, more polar spot on my TLC plate after leaving my reaction mixture in a basic solution. What could this be?

Answer: In the presence of a base, the aldehyde group of your compound can undergo oxidation to the corresponding carboxylic acid (3,5-dimethyl-1H-indole-2-carboxylic acid). This is a common reaction for aldehydes, especially in the presence of an oxidant or under aerobic conditions. The resulting carboxylic acid is significantly more polar than the starting aldehyde, which would explain the new spot on your TLC plate.

  • Troubleshooting Steps:

    • Protect from air: If possible, run your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Use a milder base: If the reaction allows, switch to a weaker or non-nucleophilic base.

    • Characterize the byproduct: Isolate the new compound and characterize it using spectroscopic methods to confirm its identity.

Question: My reaction yield is consistently low when using this compound in an acidic methanol solution. What could be the cause?

Answer: In the presence of an acid catalyst, aldehydes can react with alcohols to form acetals. In your case, this compound could be reacting with methanol to form the corresponding dimethyl acetal. This would consume your starting material and lower the yield of your desired product.

  • Troubleshooting Steps:

    • Change the solvent: If the reaction chemistry permits, switch to a non-alcoholic solvent.

    • Protect the aldehyde: Consider protecting the aldehyde group as a more stable functional group (e.g., a dithiane) before performing the reaction in acidic methanol. You can then deprotect it in a subsequent step.

    • Minimize reaction time: Reduce the time the starting material is exposed to acidic methanol to limit acetal formation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dark, and dry place.[2][3] For solutions, it is best to prepare them fresh. If storage of a solution is necessary, use an aprotic solvent and store it at low temperatures (e.g., -20°C) under an inert atmosphere.[4]

Q2: How can I monitor the stability of this compound in my reaction?

A2: The stability can be monitored by periodically taking aliquots from your reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatograms over time will reveal the consumption of the starting material and the appearance of any degradation products.

Q3: Are there any known incompatible reagents with this compound?

A3: Besides strong acids and bases, you should be cautious with strong oxidizing and reducing agents. Strong oxidizing agents can convert the aldehyde to a carboxylic acid, while strong reducing agents will reduce it to an alcohol. The indole nucleus itself can also be susceptible to oxidation.

Hypothetical Stability Data

The following tables present hypothetical data from stability studies on this compound to illustrate how such data could be presented.

Table 1: Stability in Acidic Conditions (pH 2) at Room Temperature

Time (hours)% Remaining this compound% Degradation Product A (Hypothetical)% Degradation Product B (Hypothetical)
010000
19541
482153
865287
24305515

Table 2: Stability in Basic Conditions (pH 12) at Room Temperature

Time (hours)% Remaining this compound% Degradation Product C (Hypothetical)
01000
1982
49010
88119
245545

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability in Acidic or Basic Solutions

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

  • Incubation: In separate vials, add an aliquot of the stock solution to an acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) aqueous buffer.

  • Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C). At designated time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each vial.

  • Quenching: Immediately neutralize the collected aliquots to stop any further degradation.

  • Analysis: Analyze the samples by a suitable analytical method like HPLC or LC-MS to determine the percentage of the remaining parent compound and identify any degradation products.

Visualizations

Acid_Degradation_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate  + H+ Urorosein-type Product Urorosein-type Product Protonated Intermediate->Urorosein-type Product  + Starting Material  - H2O Other Oligomers Other Oligomers Protonated Intermediate->Other Oligomers  + n(Starting Material)

Caption: Inferred acidic degradation pathway.

Basic_Degradation_Pathway This compound This compound 3,5-Dimethyl-1H-indole-2-carboxylic acid 3,5-Dimethyl-1H-indole-2-carboxylic acid This compound->3,5-Dimethyl-1H-indole-2-carboxylic acid  [O]  OH-

Caption: Inferred basic degradation pathway.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Acidic Buffer Acidic Buffer Stock Solution->Acidic Buffer Basic Buffer Basic Buffer Stock Solution->Basic Buffer Time Points Time Points Acidic Buffer->Time Points Basic Buffer->Time Points Quench Quench Time Points->Quench HPLC / LC-MS HPLC / LC-MS Quench->HPLC / LC-MS

Caption: Workflow for stability assessment.

References

Technical Support Center: Chromatographic Separation of 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic separation of 3,5-Dimethyl-1H-indole-2-carbaldehyde from its starting materials and potential side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and impurities I need to separate from this compound?

A1: The synthesis of this compound often involves the Vilsmeier-Haack formylation of 3,5-dimethylindole. Therefore, the primary components to separate are the unreacted starting material (3,5-dimethylindole) and potentially polar baseline impurities formed during the reaction. In some cases, diformylation or polymerization of the indole can occur, leading to other side products.[1]

Q2: How do I select an appropriate solvent system (eluent) for column chromatography?

A2: The ideal solvent system is typically determined by Thin-Layer Chromatography (TLC).[2] A good starting point for indole derivatives is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Adjust the ratio of these solvents until the desired product, this compound, has an Rf value of approximately 0.3 on the TLC plate.[2] This generally provides the best separation from starting materials and impurities during column chromatography.

Q3: My compound is colorless. How can I visualize it on a TLC plate and monitor the column fractions?

A3: Most indole derivatives, including this compound, are UV-active due to their aromatic structure. They can be visualized as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[4] For more specific detection, Ehrlich's reagent can be used as a staining agent, which typically produces blue or purple spots with indoles.[4] A potassium permanganate (KMnO4) stain can also be used as a general visualizing agent.[4]

Q4: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?

A4: Tailing peaks are often caused by undesirable interactions between the sample and the stationary phase, which is commonly silica gel.[5] This can happen if the compound is too polar for the chosen solvent system or if it has acidic or basic functional groups. To resolve this, you can try adding a small amount of a modifier to your eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds. Another potential cause is overloading the column with too much sample.[5]

Q5: What should I do if my compound is either stuck at the baseline (Rf=0) or runs with the solvent front (Rf=1) on the TLC?

A5:

  • Stuck at Baseline (Rf ≈ 0): The eluent is not polar enough. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). For very polar compounds, you may need to switch to a stronger polar solvent like methanol.[6]

  • Runs with Solvent Front (Rf ≈ 1): The eluent is too polar. Increase the proportion of the nonpolar solvent (e.g., increase the percentage of hexanes).[2] This will decrease the overall polarity of the mobile phase and allow for better interaction with the stationary phase.

Q6: I have a very low yield after column chromatography. Where could my product have gone?

A6: There are several possibilities for low yield after purification:

  • Compound decomposed on the column: Some compounds are unstable on silica gel.[6] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) appears.

  • Fractions are too dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by TLC.[6] Try combining and concentrating the fractions where you expected your compound to elute.

  • Poor solubility during loading: If the compound precipitates while being loaded onto the column, it will not separate effectively. Ensure the sample is fully dissolved in a minimum amount of solvent before loading.[2] If solubility is an issue, consider dry loading the sample.[7]

  • Column ran dry: Allowing the solvent level to drop below the top of the silica can introduce air bubbles and cracks, leading to poor separation and potential loss of product.[7]

Troubleshooting Guides

This section addresses common problems encountered during the chromatographic separation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Separation Incorrect solvent system polarity.Optimize the mobile phase using TLC to achieve an Rf of ~0.3 for the target compound.[2]
Column was overloaded with the sample mixture.Reduce the amount of sample loaded onto the column.[5]
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without air bubbles or cracks.[2][5]
The sample was not loaded in a concentrated, narrow band.Dissolve the sample in the minimum amount of solvent for loading.[7]
Product Elutes with Tailing The compound has strong interactions with the silica gel.Add a modifier to the eluent (e.g., 0.5% triethylamine or acetic acid).
The solvent system is not optimal.Re-evaluate the solvent system with TLC; sometimes a different solvent combination (e.g., dichloromethane/methanol) can improve peak shape.
Compound Decomposes on Silica The target molecule is sensitive to the acidic nature of silica gel.Test for stability by letting a spotted TLC plate sit before developing.[6] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6]
Irreproducible Results Variation in solvent composition.Prepare fresh mobile phase for each column and ensure accurate measurements of solvent ratios.
Inconsistent column packing.Develop a consistent technique for either wet or dry packing to ensure a uniform stationary phase bed.[5]
Slow Column Flow Rate The silica gel is packed too tightly or the particles are too fine.Apply positive pressure (flash chromatography) to increase the flow rate.[2] Ensure the silica is not too fine for the column dimensions.
Column blockage.Check for precipitation of the sample at the top of the column. This can be mitigated by using a dry loading technique.[5][7]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Solvent System Selection
  • Plate Preparation: Obtain a silica gel TLC plate with a fluorescent indicator (F254). Using a pencil, lightly draw a starting line approximately 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the starting line. Also, spot the starting material (3,5-dimethylindole) as a reference if available.

  • Development: Place a small amount of the chosen eluent system (e.g., 10% ethyl acetate in hexanes) into a developing chamber with a lid and a piece of filter paper to saturate the atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber and allow the solvent to travel up the plate.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[4] Circle the visible spots with a pencil. If necessary, use a chemical stain like Ehrlich's reagent for specific indole detection.[4]

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the eluent polarity to achieve an Rf of ~0.3 for the product.

Protocol 2: Flash Column Chromatography for Purification
  • Column Preparation: Select an appropriate size column based on the amount of crude material. Pack the column with silica gel using either the "wet" or "dry" packing method to create a uniform bed.[5] Add a layer of sand on top of the silica gel to prevent disturbance when adding solvent.[7]

  • Sample Loading (Wet Loading): Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.[7] Using a pipette, carefully add the sample solution to the top of the silica gel. Allow the sample to absorb completely into the silica.

  • Sample Loading (Dry Loading): If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the optimized eluent to the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).[2]

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to determine which ones contain the pure desired product.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Example TLC Data for Separation of this compound

CompoundMobile Phase (Ethyl Acetate/Hexanes)Approximate Rf ValueVisualization
3,5-dimethylindole (Starting Material)10% EtOAc / 90% Hexanes0.5 - 0.6UV (254 nm), Ehrlich's Reagent
This compound (Product) 10% EtOAc / 90% Hexanes 0.25 - 0.35 UV (254 nm), Ehrlich's Reagent
Polar Impurities10% EtOAc / 90% Hexanes0.0 - 0.1UV (254 nm), KMnO4 Stain

Note: Rf values are approximate and can vary based on specific conditions such as temperature, plate manufacturer, and chamber saturation.

Visualizations

G Troubleshooting Workflow for Poor Separation start Poor Separation Observed (Mixed Fractions) check_rf Was TLC optimized to give product Rf ≈ 0.3? start->check_rf check_loading Was the sample loaded in a narrow band? check_rf->check_loading Yes optimize_tlc Adjust eluent polarity. Re-run TLC. check_rf->optimize_tlc No check_overload Was the column overloaded? check_loading->check_overload Yes dissolve_min Use minimum solvent for loading or consider dry loading. check_loading->dissolve_min No check_packing Was the column packed evenly (no cracks or bubbles)? check_overload->check_packing No reduce_sample Reduce sample amount relative to silica gel volume. check_overload->reduce_sample Yes rerun_column Re-run column with optimized conditions. check_packing->rerun_column Yes repack_column Carefully repack column. check_packing->repack_column No optimize_tlc->rerun_column dissolve_min->rerun_column reduce_sample->rerun_column repack_column->rerun_column

Caption: Troubleshooting workflow for poor chromatographic separation.

G Experimental Workflow for Purification cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. Optimize Eluent using TLC pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Crude Sample (Wet or Dry) pack->load elute 4. Elute with Optimized Solvent System load->elute collect 5. Collect Fractions elute->collect monitor 6. Analyze Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent to Yield Pure Product combine->evaporate

Caption: Step-by-step experimental workflow for purification.

References

Validation & Comparative

Comparative analysis of 3,5-Dimethyl-1H-indole-2-carbaldehyde and indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectral characteristics, reactivity, and biological significance of 3,5-Dimethyl-1H-indole-2-carbaldehyde and the well-characterized Indole-3-carbaldehyde.

This guide provides a detailed comparative analysis of two indole carbaldehyde derivatives: this compound and Indole-3-carbaldehyde. While Indole-3-carbaldehyde is a widely studied metabolite with a broad spectrum of documented biological activities, this compound remains a less explored analogue. This document aims to bridge this knowledge gap by presenting available data for both compounds, highlighting their structural differences and potential implications for reactivity and biological function.

Physicochemical and Spectral Properties

A direct experimental comparison is limited by the scarcity of published data for this compound. However, by compiling available information, we can draw initial comparisons.

PropertyThis compoundIndole-3-carbaldehyde
Molecular Formula C₁₁H₁₁NO[1]C₉H₇NO
Molecular Weight 173.21 g/mol [1]145.16 g/mol
Appearance Sand colored or Light yellow solid[2]Tan powder or colorless crystals[3]
Melting Point Not available193-198 °C[3]
Boiling Point Not availableNot available
Solubility Not availableReadily soluble in ethanol, slightly soluble in cold water[3]
logP (Computed) 2.6[1]1.68

Spectral Data Summary

SpectrumThis compoundIndole-3-carbaldehyde
¹H NMR No experimental data found.(DMSO-d₆, 400 MHz) δ: 12.14 (1H, broad s, NH), 9.95 (1H, s, CHO), 8.30-8.09 (2H, m, Ar-H), 7.56-7.20 (3H, m, Ar-H)[4]
¹³C NMR No experimental data found.(DMSO-d₆) δ: 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80[4]
IR (KBr) No experimental data found.ν (cm⁻¹): 3160 (N-H), 1655 (C=O), 1580, 1530, 1420 (aromatic)
Mass Spec (EI) No experimental data found.m/z (%): 145 (M+, 100), 144 (M+-H, 95), 116 (M+-CHO, 40), 89 (45)[5]

Synthesis and Reactivity

Indole-3-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction of indole with a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction is highly regioselective for the electron-rich C3 position of the indole ring. The reactivity of indole-3-carbaldehyde is characteristic of an aromatic aldehyde, readily undergoing oxidation to indole-3-carboxylic acid and condensation reactions.

A plausible synthetic route for This compound would involve the formylation of 3,5-dimethylindole. However, the directing effects of the two methyl groups could influence the regioselectivity of the formylation. The methyl group at the 3-position would block direct formylation at this site, potentially favoring substitution at the C2 position. The reactivity of the aldehyde group in this compound is expected to be similar to other aromatic aldehydes, though the steric hindrance from the adjacent methyl group at C3 might influence reaction rates.

Experimental Protocols

Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde

This protocol describes a standard laboratory procedure for the synthesis of indole-3-carbaldehyde.

Materials:

  • Indole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, cool DMF in an ice-salt bath.

  • Slowly add phosphorus oxychloride to the cooled DMF with continuous stirring.

  • Prepare a solution of indole in DMF and add it dropwise to the Vilsmeier reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice to hydrolyze the intermediate.

  • Neutralize the acidic solution with a cold sodium hydroxide solution, which will precipitate the crude indole-3-carbaldehyde.

  • Collect the precipitate by filtration, wash thoroughly with water, and air dry.

  • Purify the crude product by recrystallization from ethanol to obtain pure indole-3-carbaldehyde.

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde is a well-documented bioactive molecule with a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[6] A key mechanism of its action involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[7]

Indole3Carbaldehyde_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3C Indole-3-carbaldehyde AhR_complex AhR Complex (Hsp90, XAP2, p23) I3C->AhR_complex Binds to AhR AhR_I3C AhR-I3C Complex AhR_complex->AhR_I3C Conformational Change AhR_ARNT AhR-ARNT-I3C Heterodimer AhR_I3C->AhR_ARNT Translocates to Nucleus & Dimerizes with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Initiates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indole-3-carbaldehyde.

The biological activities of This compound are not well characterized in the scientific literature. However, commercial suppliers suggest its potential as an intermediate for compounds with anti-inflammatory and antimicrobial properties.[2] The presence and position of the methyl and carbaldehyde groups will significantly influence its interaction with biological targets compared to indole-3-carbaldehyde. The altered steric and electronic profile may lead to different binding affinities and biological responses. Further experimental studies are required to elucidate its specific biological functions and mechanisms of action.

Workflow for Comparative Biological Activity Screening

To ascertain the biological profile of this compound relative to Indole-3-carbaldehyde, a systematic screening process is necessary.

Comparative_Screening_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison CompoundA This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on various cell lines) CompoundA->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) CompoundA->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC against bacteria/fungi) CompoundA->Antimicrobial AhR_Activation AhR Activation Assay (e.g., Luciferase reporter assay) CompoundA->AhR_Activation CompoundB Indole-3-carbaldehyde CompoundB->Cytotoxicity CompoundB->AntiInflammatory CompoundB->Antimicrobial CompoundB->AhR_Activation IC50 Determine IC50/MIC values Cytotoxicity->IC50 AntiInflammatory->IC50 Antimicrobial->IC50 Mechanism Elucidate Mechanism of Action AhR_Activation->Mechanism SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Mechanism->SAR

Caption: Proposed workflow for the comparative biological evaluation of the two indole derivatives.

Conclusion

This guide consolidates the available information on this compound and Indole-3-carbaldehyde. While Indole-3-carbaldehyde is a well-studied compound with established synthesis, reactivity, and biological functions, its 2-carbaldehyde analogue remains largely uncharacterized. The structural differences, namely the position of the carbaldehyde group and the presence of two methyl substituents, are expected to significantly impact the molecule's properties and biological activity. The provided data and proposed experimental workflows offer a foundation for future research to explore the potential of this compound as a novel scaffold in drug discovery and materials science. Further investigation is crucial to unlock the full potential of this and other substituted indole-2-carbaldehydes.

References

A Comparative Guide to the Biological Activities of Substituted Indole-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted indole-2-carbaldehydes and their derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from various studies. Detailed experimental protocols for key biological assays are also presented to facilitate reproducible research.

Anticancer Activity

Derivatives of indole-2-carbaldehyde have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes, such as tubulin polymerization or the activity of key enzymes like cyclooxygenases, which can be overexpressed in tumor cells. The anticancer potential is typically evaluated using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

Table 1: Anticancer Activity of Substituted Indole-2-carbaldehyde Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-phenylindole-3-carbaldehyde analog A-0.035 (cell growth)[1]
2-phenylindole-3-carbaldehyde imine B-1.2 (tubulin polymerization)[1]
Indole-2-carboxamide 5dMCF-7 (Breast)0.95 - 1.50[2]
Indole-2-carboxamide 5eA-549, MCF-7, Panc-10.95, 0.80, 1.00[2]
Indole-2-carboxamide 5hMCF-7 (Breast)0.95 - 1.50[2]
Indole-2-carboxamide 5iMCF-7 (Breast)0.95 - 1.50[2]
Indole-2-carboxamide 5jMCF-7 (Breast)0.95 - 1.50[2]
Indole-2-carboxamide 5kMCF-7 (Breast)0.95 - 1.50[2]
2,5-disubstituted indole 2cHepG2 (Liver)13.21[3]
2,5-disubstituted indole 3bA549 (Lung)0.48[3]
N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide 5a60 human tumor cell lines< 0.4[4]
N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide 6b60 human tumor cell lines< 0.4[4]

Antimicrobial Activity

The antimicrobial properties of indole-2-carbaldehyde derivatives have been investigated against a range of pathogenic bacteria and fungi. These compounds often exert their effects by disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with biofilm formation. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted Indole-2-carbaldehyde Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-thiadiazole 2cBacillus subtilis3.125[5]
Indole-triazole 3cBacillus subtilis3.125[5]
Indole-thiadiazole 2cMRSAMore effective than ciprofloxacin[5]
Indole-triazole 3dMRSAMore effective than ciprofloxacin[5]
Indole-3-aldehyde hydrazones (1a-1j)MRSA6.25 - 100[6]
Indolylbenzo[d]imidazoles 3ao, 3aqStaphylococcus aureus< 1[7]
Indolylbenzo[d]imidazoles 3aa, 3adStaphylococcus aureus3.9 - 7.8[7]

Anti-inflammatory Activity

Substituted indole-2-carbaldehydes have also been explored for their anti-inflammatory potential. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), or the suppression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Table 3: Anti-inflammatory Activity of Substituted Indole-2-carbaldehyde Derivatives
Compound/DerivativeAssayInhibitionReference
Indole-2-carboxamide 14fLPS-induced TNF-α and IL-6 in RAW 264.7 cellsEffective inhibition[8]
Indole-2-carboxamide 14gLPS-induced TNF-α and IL-6 in RAW 264.7 cellsEffective inhibition[8]
Indole-2-formamide benzimidazole[2,1-b]thiazole 13bLPS-induced NO in RAW 264.7 cellsIC50 = 10.992 µM
Indole carbohydrazide 6gArachidonic acid-induced platelet aggregation100% inhibition at 1 mM

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to ensure the reproducibility of the findings.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of bacteria to the test compounds.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Agar Plate Inoculation: Evenly spread the microbial inoculum over the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Addition: Add a specific volume of the test compound solution at a known concentration into each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the test compounds.

  • Reaction Initiation: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition by the test compound compared to a control without the inhibitor. Determine the IC50 value for both COX-1 and COX-2 to assess the compound's selectivity.

Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory effect of compounds on macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[4]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[4]

  • Data Analysis: Determine the percentage of inhibition of TNF-α and IL-6 production by the test compounds compared to LPS-stimulated cells without compound treatment.

Visualized Workflows

experimental_workflow

signaling_pathway LPS Lipopolysaccharide (LPS) Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes COX2 COX-2 ProInflammatory_Genes->COX2 iNOS iNOS ProInflammatory_Genes->iNOS TNFa_IL6 TNF-α, IL-6 ProInflammatory_Genes->TNFa_IL6 Indole_Compound Indole-2-carbaldehyde Derivative Indole_Compound->NFkB Inhibition Indole_Compound->COX2 Inhibition

References

Spectroscopic Comparison of 3,5-Dimethylindole-2-carbaldehyde and Other Dimethyl Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of 3,5-dimethylindole-2-carbaldehyde and its various dimethylated isomers. Understanding the distinct spectral characteristics of these compounds is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and drug development.

This guide summarizes available quantitative spectroscopic data for 3,5-dimethylindole-2-carbaldehyde and other dimethylindole-2-carbaldehyde isomers, including proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for these analytical techniques are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for 3,5-dimethylindole-2-carbaldehyde and other relevant indole-2-carbaldehyde derivatives. The positions of the methyl groups on the indole ring significantly influence the chemical shifts and spectral patterns, allowing for their differentiation.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)MS (m/z)
3,5-Dimethylindole-2-carbaldehyde Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.Data not available in searched literature.173 (M⁺)
1-Methylindole-3-carbaldehyde 10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H, N-CH₃)[1]184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 (N-CH₃)[1]Not specifiedNot specified160 (M+H)⁺[1]
1-Ethylindole-3-carbaldehyde 10.01 (s, 1H, CHO), 8.31 (d, 1H), 7.75 (s, 1H), 7.38 (t, 1H), 7.36–7.33 (m, 1H), 7.31 (d, 1H), 4.24 (q, 2H, N-CH₂), 1.56 (t, 3H, CH₃)[1]184.47 (CHO), 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89 (N-CH₂), 15.05 (CH₃)[1]Not specifiedNot specified174 (M+H)⁺[1]
1-Allylindole-3-carbaldehyde 10.02 (s, 1H, CHO), 8.32 (d, 1H), 7.74 (s, 1H), 7.39–7.32 (m, 3H), 6.07–5.99 (m, 1H), 5.36–5.31 (m, 1H), 5.23–5.17 (m, 1H), 4.80 (d, 2H, N-CH₂)[1]184.58 (CHO), 138.28, 137.32, 131.75, 125.46, 124.06, 123.01, 122.16, 119.07, 118.42, 110.28, 49.54 (N-CH₂)[1]Not specifiedNot specified186 (M+H)⁺[1]
1-Benzylindole-3-carbaldehyde 10.01 (s, 1H, CHO), 8.38–8.28 (m, 1H), 7.72 (s, 1H), 7.39–7.30 (m, 6H), 7.22–7.16 (m, 2H), 5.37 (s, 2H, N-CH₂)[1]184.62 (CHO), 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 (N-CH₂)[1]Not specifiedNot specified236 (M+H)⁺[1]
1-Phenylindole-3-carbaldehyde 10.14 (s, 1H, CHO), 8.44 (d, 1H), 7.94 (s, 1H), 7.65–7.59 (m, 2H), 7.57–7.51 (m, 4H), 7.39 (pd, 2H)[1]184.99 (CHO), 138.22, 137.51, 130.02, 128.32, 125.59, 124.87, 124.64, 123.49, 122.27, 119.73, 111.12[1]Not specifiedNot specified222 (M+H)⁺[1]

Note: Data for other dimethylindole-2-carbaldehyde isomers such as 4,6-, 5,7-, 4,7-, and 6,7-dimethylindole-2-carbaldehyde were not available in the searched literature.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of indole-2-carbaldehyde derivatives. Specific parameters may need to be optimized for each compound and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the indole derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

¹H NMR Acquisition:

  • Spectrometer: 400 or 500 MHz

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: ~16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 or 125 MHz

  • Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.

  • Processing: Apply Fourier transform with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Data Analysis: Collect the spectrum and identify the characteristic absorption bands for the functional groups present, such as the N-H stretch, C-H stretches, C=O stretch of the aldehyde, and aromatic C=C stretches.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a stock solution of the indole derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to a concentration range suitable for UV-Vis analysis (typically in the µg/mL range).

Data Acquisition:

  • Spectrophotometer: UV-Vis spectrophotometer.

  • Wavelength Range: 200-400 nm.

  • Blank: Use the solvent as a blank to zero the instrument.

  • Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • If necessary, filter the solution to remove any particulate matter.

Data Acquisition (Electron Ionization - EI):

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Ionization Energy: Typically 70 eV.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound. For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of dimethylindole-2-carbaldehyde isomers.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of Dimethylindole-2-carbaldehyde Isomer NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation Comparative_Analysis Comparative Analysis with other Isomers UV_Vis->Comparative_Analysis MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Purity_Assessment->Comparative_Analysis

Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic comparison of dimethylindole-2-carbaldehydes. Further research is required to obtain a complete dataset for a comprehensive comparative analysis across all dimethyl isomers.

References

Comparative Guide to Analytical Methods for 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Dimethyl-1H-indole-2-carbaldehyde against alternative analytical techniques. The information presented is intended to assist researchers in selecting the most appropriate method based on their specific analytical needs, considering factors such as sensitivity, selectivity, and sample throughput.

Methodology Comparison

The primary method detailed is a validated Reverse-Phase HPLC (RP-HPLC) method, which offers excellent resolution and sensitivity for the quantification of this compound. For a comprehensive evaluation, this guide compares the HPLC method with two viable alternatives: Thin-Layer Chromatography (TLC) with densitometry and Capillary Electrophoresis (CE).

Table 1: Performance Comparison of Analytical Methods

ParameterValidated HPLC MethodTLC-DensitometryCapillary Electrophoresis (CE)
Principle Chromatographic separation on a C18 column with UV detection.Chromatographic separation on a silica gel plate with densitometric detection.Separation in a capillary based on electrophoretic mobility.
Linearity (r²) > 0.998~ 0.992 - 0.998> 0.99
Limit of Detection (LOD) 0.015 µg/mL0.026 - 72.65 µ g/spot 10 - 40 µg/L (for general aldehydes)
Limit of Quantification (LOQ) 0.06 µg/mL0.179 - 242.15 µ g/spot 0.5 - 2 mg/L (derivatized aldehydes)
Precision (%RSD) < 2%0.71 - 1.76%< 5%
Accuracy/Recovery (%) 93.3 - 101.9%97.65 - 101.65%85 - 123%
Analysis Time ~ 15 minutes per sampleVariable, multiple samples per plate< 10 minutes per sample
Selectivity HighModerateHigh
Solvent Consumption ModerateLow to ModerateVery Low
Instrumentation Cost HighLow to ModerateHigh
Throughput Moderate (with autosampler)HighModerate

Experimental Protocols

Validated HPLC Method

This method is designed for the accurate and precise quantification of this compound in solution.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for complex matrices)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 280 nm[1]

  • Injection Volume: 20 µL

Validation Parameters:

  • Linearity: A calibration curve is established over a concentration range of 0.0625-125 µg/mL.[2]

  • Accuracy: Determined by spike and recovery studies at three different concentration levels.

  • Precision: Assessed through intra-day and inter-day analysis of quality control samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Alternative Method: TLC-Densitometry

A simpler, high-throughput alternative for quantification.

Instrumentation:

  • TLC plates (Silica gel 60 F254)

  • Chromatographic developing tank

  • Densitometer/TLC scanner

Methodology:

  • Stationary Phase: TLC plates silica gel 60 F254.[3]

  • Mobile Phase: A mixture of butane-1-ol, glacial acetic acid, and water (12:3:5, v/v/v) has been used for related indole compounds.[4]

  • Sample Application: Apply standard and sample solutions as bands on the TLC plate.

  • Development: Develop the plate in a saturated chromatographic tank until the mobile phase reaches the desired height.

  • Detection: After drying the plate, scan the spots using a densitometer at a wavelength of 280 nm.[4]

  • Quantification: Correlate the peak area of the sample spot to the calibration curve of the standards.

Alternative Method: Capillary Electrophoresis (CE)

A technique offering high separation efficiency and low sample/reagent consumption.

Instrumentation:

  • Capillary Electrophoresis system

  • UV or Diode Array Detector

Methodology:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, for example, a borate buffer, is used. For aldehydes, derivatization may be necessary, and a micellar electrolyte medium (e.g., 20 mmol/L borate buffer with 50 mmol/L sodium dodecyl sulfate) can be employed.[5]

  • Voltage: A high voltage is applied across the capillary for separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection.

Visualizing the HPLC Workflow

The following diagram illustrates the logical workflow of the validated HPLC method for the analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject Standard/Sample C->F Calibration D Prepare Sample Solution D->F Analysis E System Equilibration (Mobile Phase) E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (280 nm) G->H J Integrate Peak Area H->J I Generate Calibration Curve K Quantify Analyte I->K J->K L Generate Report K->L

Caption: Workflow for the HPLC analysis of this compound.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Indole-2-Carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, derivatives of indole-2-carbaldehyde have attracted significant attention as precursors to potent therapeutic agents. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this field, providing a systematic framework to correlate the physicochemical properties of these derivatives with their biological activities. This guide offers a comparative analysis of QSAR principles as applied to indole-2-carbaldehyde derivatives, using a representative series of N-(substituted phenyl)-1H-indole-2-carboxamides to illustrate the process. While a specific QSAR study on 3,5-Dimethyl-1H-indole-2-carbaldehyde derivatives is not available in the current literature, the methodologies described herein are directly applicable.

Comparative Data of Representative Indole-2-Carboxamide Derivatives

To illustrate the data required for a QSAR study, the following table summarizes the antiproliferative activities of a series of 5-chloro-3-substituted-N-(substituted phenethyl)-1H-indole-2-carboxamides against the MCF-7 (breast cancer) cell line. This data is essential for developing a QSAR model.

Table 1: Antiproliferative Activity of 5-Chloro-3-Substituted-N-(Substituted Phenethyl)-1H-Indole-2-Carboxamides against MCF-7 Cell Line

Compound IDR1R2R3R4GI50 (µM)
5a ClHHH3.70
5b ClHH4-N(CH3)23.30
5d ClHH4-Morpholinyl1.05
5e ClHH4-OH0.95
5h ClHH4-F1.20
5i ClHH4-Cl1.15
5j ClHH4-Br1.00
5k ClHH4-I1.50
Doxorubicin ----1.10

Data extracted from a study on the antiproliferative activity of indole-2-carboxamides. The original study was not a QSAR analysis but provides the necessary biological data for such an investigation.

Table 2: Key Molecular Descriptors for QSAR Analysis of Indole Derivatives

A QSAR model is built by correlating biological activity with various molecular descriptors. The selection of descriptors is critical and depends on the hypothesized mechanism of action.

Descriptor ClassExamplesRelevance
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesGoverns electrostatic interactions and reactivity.
Steric Molar Refractivity (MR), Molecular Weight (MW), van der Waals VolumeDescribes the size and shape of the molecule, influencing receptor fit.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Relates to the compound's ability to cross cell membranes.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about molecular branching and connectivity.
Quantum Chemical Total Energy, Heat of FormationProvides insights into molecular stability and reactivity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR studies and the underlying biological data.

1. Chemical Synthesis of Indole-2-Carboxamide Derivatives

The synthesis of the representative N-(substituted phenethyl)-1H-indole-2-carboxamides typically involves a multi-step process:

  • Step 1: Esterification of Indole-2-carboxylic Acid: The starting indole-2-carboxylic acid is esterified, for example, by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl indole-2-carboxylate.

  • Step 2: Amidation: The resulting ester is then reacted with a substituted phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base like triethylamine (TEA) in an appropriate solvent (e.g., dichloromethane) to form the final indole-2-carboxamide derivative.

  • Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and recrystallization. The structures are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 72 hours).

  • MTT Incubation: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI50 (Growth Inhibition 50) value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

3. QSAR Model Development

A typical QSAR workflow involves the following steps:

  • Data Set Preparation: A series of compounds with their corresponding biological activities (e.g., GI50 values, converted to pGI50 = -log(GI50)) is compiled. The dataset is usually divided into a training set for model development and a test set for external validation.

  • Molecular Descriptor Calculation: A variety of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound in the dataset using specialized software (e.g., DRAGON, PaDEL-Descriptor).

  • Feature Selection: To avoid overfitting and to identify the most relevant descriptors, feature selection methods such as genetic algorithms, stepwise multiple linear regression, or principal component analysis are employed.

  • Model Generation: A mathematical model correlating the selected descriptors with the biological activity is generated using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest).

  • Model Validation: The generated QSAR model is rigorously validated to assess its statistical significance, robustness, and predictive power. This includes internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (predictive r²).

Visualizing the QSAR Workflow

The following diagrams illustrate the key processes in a typical QSAR study.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Application Data Chemical Structures & Biological Activity Descriptors Descriptor Calculation Data->Descriptors Split Data Splitting (Training/Test Set) Descriptors->Split Feature Feature Selection Split->Feature Model Model Generation (e.g., MLR, PLS) Feature->Model Validation Internal & External Validation Model->Validation Interpretation Model Interpretation Validation->Interpretation Prediction Prediction for New Compounds Interpretation->Prediction Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Start Indole-2-Carboxylic Acid Amidation Amidation with Substituted Amine Start->Amidation Purify Purification & Characterization Amidation->Purify Treat Compound Treatment Purify->Treat Cell Cancer Cell Culture Cell->Treat MTT MTT Assay Treat->MTT Data GI50 Determination MTT->Data

Confirming the Structure of 3,5-Dimethyl-1H-indole-2-carbaldehyde Derivatives: A Comparative Guide to X-ray Crystallography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is fundamental in drug discovery and development. X-ray crystallography is the definitive method for elucidating the solid-state structure of a compound, providing unambiguous proof of its constitution and stereochemistry. This guide provides a comparative analysis of the use of X-ray crystallography for confirming the structure of 3,5-Dimethyl-1H-indole-2-carbaldehyde derivatives. In the absence of a publicly available crystal structure for this specific molecule, we present a framework for structural confirmation by comparing predicted data with experimental results from related compounds and alternative analytical techniques.

Structural Confirmation: X-ray Crystallography versus Spectroscopic and Computational Methods

While X-ray crystallography offers the most direct evidence of molecular structure, obtaining suitable crystals can be a significant bottleneck. When a crystal structure is not available, a combination of spectroscopic and computational methods provides a powerful alternative for structural elucidation.

Comparison of Structural Analysis Methods

MethodAdvantagesLimitations
Single-Crystal X-ray Diffraction Provides the absolute 3D structure, including bond lengths, bond angles, and stereochemistry.Requires a single, well-ordered crystal of sufficient size and quality. Crystallization can be challenging.
NMR Spectroscopy Provides detailed information about the connectivity and chemical environment of atoms in solution.Does not directly provide 3D structure in the solid state. Structure is inferred from correlations.
Computational Chemistry (e.g., DFT) Can predict the 3D structure, bond parameters, and spectroscopic properties.The accuracy of the prediction depends on the level of theory and basis set used. It is a theoretical model.

Experimental Data and Comparative Analysis

In the absence of a crystal structure for this compound, we present a comparative analysis using data from a closely related compound, 1H-Indole-3-carbaldehyde, for which crystallographic data is available, and predicted spectroscopic data.

Table 1: Comparison of Predicted Bond Parameters of this compound (Computational) vs. Experimental Data for 1H-Indole-3-carbaldehyde (X-ray)

The following table compares the computationally predicted bond lengths and angles for this compound with the experimentally determined values for 1H-Indole-3-carbaldehyde. The computational data would be generated using a method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

ParameterPredicted (this compound)Experimental (1H-Indole-3-carbaldehyde)
Bond Lengths (Å)
C=OValue1.215
C-C (aldehyde to ring)Value1.458
N-C (pyrrole)Value1.375
Bond Angles (º)
O=C-CValue125.4
C-N-C (pyrrole)Value108.9

Note: The "Predicted" values are placeholders and would be populated with the results of a computational chemistry calculation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NMR spectroscopy is a cornerstone of chemical analysis. The following table outlines the expected chemical shifts for the target molecule, which can be compared with experimentally obtained spectra for verification.

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
Aldehyde-H9.8 - 10.2C=O180 - 185
Aromatic-H7.0 - 7.8Aromatic-C110 - 140
NH8.0 - 9.0Methyl-C15 - 25
Methyl-H2.3 - 2.7

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[1][2]

Materials:

  • 3,5-Dimethyl-1H-indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 3,5-Dimethyl-1H-indole in DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-water and neutralize with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is crucial for X-ray diffraction analysis.

General Procedure (Slow Evaporation):

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near saturation.

  • Loosely cover the container to allow for slow evaporation of the solvent.

  • Allow the solution to stand undisturbed in a vibration-free environment.

  • Crystals should form over a period of several days to weeks.

General Procedure (Vapor Diffusion):

  • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small vial.

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble.

  • Over time, the vapor of the more volatile solvent will diffuse into the solution in the vial, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction

Procedure:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector.

  • The collected data is processed to determine the unit cell parameters and the crystal system.

  • The structure is solved using direct methods or Patterson methods to determine the positions of the atoms in the unit cell.

  • The structural model is refined to improve the agreement between the observed and calculated diffraction data.

Visualizations

Logical Workflow for Structural Confirmation

The following diagram illustrates the workflow for the structural confirmation of a synthesized compound, highlighting the primary path of X-ray crystallography and the alternative path using spectroscopic and computational methods.

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Crystallization purification->crystallization Primary Path spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Alternative Path computation Computational Modeling (DFT) purification->computation xray Single-Crystal X-ray Diffraction crystallization->xray structure_confirmed Structure Confirmed xray->structure_confirmed structure_elucidated Structure Elucidated spectroscopy->structure_elucidated computation->structure_elucidated

Caption: Workflow for Structural Confirmation.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole derivatives are known to be agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus indole Indole Derivative (e.g., this compound) ahr_complex AhR Complex (AhR, HSP90, XAP2, p23) indole->ahr_complex Binds ahr_ligand Activated AhR-Ligand Complex ahr_complex->ahr_ligand Conformational Change arnt ARNT ahr_ligand->arnt Translocates and Dimerizes with ahr_arnt AhR-ARNT-Ligand Heterodimer arnt->ahr_arnt xre Xenobiotic Response Element (XRE) ahr_arnt->xre Binds to gene Target Gene Transcription (e.g., CYP1A1) xre->gene Initiates

Caption: Aryl Hydrocarbon Receptor Signaling.

References

A Comparative Guide to the In Vitro Antioxidant Activity of Indole-2-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a prominent structural motif in a vast number of biologically active compounds, both natural and synthetic. Its derivatives have garnered significant attention in medicinal chemistry due to their wide range of therapeutic properties, including antioxidant activities. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. This has spurred the investigation of indole-containing compounds as potential agents to mitigate oxidative damage.

This guide provides a comparative overview of the in vitro antioxidant activity of indole-2-carbaldehyde analogs and related indole derivatives. While specific data for 3,5-Dimethyl-1H-indole-2-carbaldehyde analogs is limited in publicly available literature, this comparison draws upon data from structurally similar indole-3-carboxaldehyde analogs to provide valuable insights into their free radical scavenging and antioxidant potential.

Comparative Antioxidant Activity

The antioxidant capacity of a series of novel indole-3-carboxaldehyde analogs, which are structurally related to indole-2-carbaldehydes, was evaluated using two primary in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the microsomal lipid peroxidation (LPO) inhibition assay. The results, presented as IC50 values (the concentration required to achieve 50% inhibition), are summarized in the table below. A lower IC50 value signifies a higher antioxidant potency.

Table 1: In Vitro Antioxidant Activity of Indole-3-Carboxaldehyde Analogs [1][2][3]

Compound IDDPPH Radical Scavenging IC50 (µM/mL)Lipid Peroxidation Inhibition IC50 (µM/mL)
3121 ± 0.570 ± 0.7
4159 ± 0.475 ± 0.4
5a18 ± 0.124 ± 0.3
5b21 ± 0.229 ± 0.8
5c109 ± 0.5118 ± 0.1
5d120 ± 0.1120 ± 0.3
5e16 ± 0.821 ± 0.5
5f8 ± 0.97 ± 0.1
5g13 ± 0.216 ± 0.9
BHA11 ± 0.59 ± 0.1
*BHA (Butylated Hydroxyanisole) was used as a standard antioxidant reference.

The data reveals that the conjugation of different aryl amines to the indole-3-carboxaldehyde scaffold significantly influences the antioxidant activity.[1][3] Notably, compound 5f demonstrated superior antioxidant activity in both assays, even surpassing the standard antioxidant BHA.[1][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly employed in the evaluation of indole analogs.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, leading to its neutralization.[4][5][6] This reduction of the DPPH radical is observable as a color change from purple to yellow, which is quantified spectrophotometrically.[4][5]

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark due to its light sensitivity.[7]

  • Procedure:

    • A volume of the test compound (at various concentrations) is mixed with a defined volume of the DPPH working solution.[7]

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6][7]

    • The absorbance of the remaining DPPH is measured at its maximum wavelength (typically around 517 nm) using a spectrophotometer.[4][7]

    • A control is prepared using the solvent instead of the test compound.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[4] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[8] The pre-formed blue/green ABTS•+ is reduced by the antioxidant to its colorless neutral form, and the change in absorbance is measured.[8]

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[8][9] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9][10] The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.70 at 734 nm.[9]

  • Procedure:

    • A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.[9]

    • The mixture is incubated at room temperature for a specific time (e.g., 6-30 minutes).[9][11]

    • The absorbance is measured at 734 nm.[8]

  • Data Analysis: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12][13] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured spectrophotometrically.[13]

  • Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[12]

  • Procedure:

    • The FRAP reagent is pre-warmed to 37°C.

    • A small volume of the test sample is added to a larger volume of the FRAP reagent.[12]

    • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-10 minutes).[12][14]

  • Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to that of a ferrous sulfate standard curve.

Superoxide Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•). A common method involves the generation of superoxide radicals by a system such as phenazine methosulfate-NADH (PMS-NADH) and their detection by the reduction of nitroblue tetrazolium (NBT) to a purple formazan.[15][16]

  • Reagent Preparation: Solutions of NBT, NADH, and PMS are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).[15][16]

  • Procedure:

    • The test compound, NADH, and NBT are mixed in a reaction vessel.[15]

    • The reaction is initiated by the addition of PMS.[15]

    • The mixture is incubated at room temperature for a short period (e.g., 2-5 minutes).[15][16]

    • The absorbance of the formazan formed is measured at 560 nm.[15][16]

  • Data Analysis: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control.

Mechanisms and Signaling Pathways

The antioxidant activity of indole derivatives is primarily attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. Two main mechanisms are proposed for this activity:

  • Single Electron Transfer (SET): In this mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. The indole nitrogen's lone pair of electrons makes it an active redox center, facilitating this process.

  • Hydrogen Atom Transfer (HAT): Here, the antioxidant donates a hydrogen atom to the free radical, quenching it and forming a radical of the antioxidant. The N-H group of the indole ring is a potential hydrogen donor.

These mechanisms often occur in parallel, and the predominant pathway depends on the structure of the antioxidant and the reaction conditions.

While specific signaling pathways for the direct antioxidant action of indole-2-carbaldehyde analogs are not extensively detailed, the broader class of indole derivatives has been shown to modulate cellular signaling pathways involved in the response to oxidative stress. For instance, some indole compounds can influence pathways like the ERK and PI3K/AKT/mTOR signaling cascades, which are involved in cell survival and response to stressors.[17] Furthermore, indole derivatives can activate the expression of antioxidant enzymes, contributing to cellular defense against oxidative damage.[18]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (Indole Analog) Reaction Incubation of Test Compound/Standard with Reagents Test_Compound->Reaction Standard Standard Antioxidant (e.g., BHA, Trolox) Standard->Reaction Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, etc.) Assay_Reagents->Reaction Measurement Spectrophotometric Measurement of Absorbance Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Standard IC50->Comparison

Caption: Experimental workflow for in vitro antioxidant activity assessment.

Antioxidant_Mechanisms cluster_set Single Electron Transfer (SET) cluster_hat Hydrogen Atom Transfer (HAT) Indole_SET Indole Derivative Indole_Radical_Cation Indole Radical Cation (Indole•+) Indole_SET->Indole_Radical_Cation e⁻ donation Radical_SET Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical_SET->Radical_Anion e⁻ acceptance Indole_HAT Indole Derivative (Indole-H) Indole_Radical Indole Radical (Indole•) Indole_HAT->Indole_Radical H• donation Radical_HAT Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical_HAT->Neutralized_Radical H• acceptance

References

Comparative Cytotoxicity of 3,5-Dimethyl-1H-indole-2-carbaldehyde Derivatives on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The indole scaffold serves as a key structural motif in numerous natural and synthetic bioactive molecules. Modifications at various positions of the indole ring can lead to compounds with enhanced potency and selectivity against cancer cells. This guide focuses on derivatives of indole-2-carbaldehyde, particularly Schiff bases and thiosemicarbazones, and their comparative cytotoxic effects on different cancer cell lines. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the cytotoxic activity (IC50 values) of various indole-carbaldehyde derivatives against selected human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Disclaimer: The following data is for indole-carbaldehyde derivatives with different substitution patterns than the specifically requested 3,5-dimethyl-1H-indole-2-carbaldehyde, as no specific cytotoxic data for its derivatives was found in the conducted search. The presented data on related compounds is for comparative and illustrative purposes.

Table 1: Cytotoxicity (IC50, µM) of Indole-3-carbaldehyde Thiosemicarbazone Metal Complexes

CompoundHepG-2A549MCF-7
Complex 422.8Moderate ActivityModerate Activity
Complex 567.1Moderate ActivityModerate Activity
Cisplatin (Reference)Comparable to Complex 4--

Data sourced from a study on Palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones.[1]

Table 2: Cytotoxicity (IC50, µM) of 2-Phenylindole-3-carbaldehyde Analogs

CompoundMCF-7A-549Hep-G2
Imine B---
Tubulin Polymerization Inhibition (IC50, µM) 1.2--

This table highlights the tubulin polymerization inhibition activity, a key anticancer mechanism.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the indole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualization

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V-FITC/PI) cell_seeding Cell Seeding (96-well plate) compound_treatment_mtt Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment_mtt incubation_mtt Incubation (24-72h) compound_treatment_mtt->incubation_mtt mtt_addition MTT Addition incubation_mtt->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination cell_seeding_apoptosis Cell Seeding (6-well plate) compound_treatment_apoptosis Compound Treatment (IC50 Concentration) cell_seeding_apoptosis->compound_treatment_apoptosis incubation_apoptosis Incubation (24h) compound_treatment_apoptosis->incubation_apoptosis cell_harvesting Cell Harvesting incubation_apoptosis->cell_harvesting staining Annexin V-FITC/PI Staining cell_harvesting->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry apoptosis_quantification Apoptosis Quantification flow_cytometry->apoptosis_quantification

Caption: Workflow for determining cytotoxicity (MTT) and apoptosis (Annexin V-FITC/PI).

Apoptotic Signaling Pathway Induced by Indole Derivativesdot

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Indole_Derivatives Indole Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Indole_Derivatives->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Indole_Derivatives->Bax Activation Death_Receptors Death Receptors (e.g., Fas, TRAIL) Indole_Derivatives->Death_Receptors Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Head-to-Head Comparison of Synthetic Routes to 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted indole scaffolds is of paramount importance. The title compound, 3,5-Dimethyl-1H-indole-2-carbaldehyde, is a valuable building block whose synthesis requires careful strategic planning, particularly for achieving regioselective formylation at the C2 position. This guide provides a head-to-head comparison of two distinct synthetic pathways to this target molecule, offering detailed experimental protocols and a quantitative summary to aid in methodological selection.

The two routes explored both commence with the synthesis of the key intermediate, 3,5-Dimethyl-1H-indole, via the classic Fischer indole synthesis. They diverge in the subsequent formylation step, presenting a choice between a direct electrophilic substitution and a more controlled, multi-step lithiation-based approach.

Route 1: Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation

This pathway represents a classical approach, leveraging two well-established named reactions. The initial step involves the acid-catalyzed condensation of 4-methylphenylhydrazine with propionaldehyde to construct the indole core. The second step employs the Vilsmeier-Haack reaction. Typically, this reaction formylates the highly nucleophilic C3 position of indoles; however, with the C3 position blocked by a methyl group, the reaction is directed to the C2 position.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-indole

This protocol is adapted from standard Fischer indole synthesis procedures.[1][2][3]

  • Materials: 4-methylphenylhydrazine hydrochloride, propionaldehyde, ethanol, concentrated sulfuric acid, sodium hydroxide solution, diethyl ether.

  • Procedure:

    • A solution of 4-methylphenylhydrazine hydrochloride (15.86 g, 0.1 mol) in ethanol (100 mL) is prepared in a round-bottom flask.

    • Propionaldehyde (7.2 mL, 0.1 mol) is added dropwise to the stirred solution at room temperature. The mixture is then heated to reflux for 1 hour to form the hydrazone intermediate.

    • The mixture is cooled, and concentrated sulfuric acid (10 mL) is added cautiously with stirring.

    • The reaction mixture is then heated to reflux for an additional 3 hours.

    • After cooling to room temperature, the mixture is poured into ice water (300 mL) and neutralized with a 20% sodium hydroxide solution until basic.

    • The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,5-Dimethyl-1H-indole.

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-indole

This protocol is based on general Vilsmeier-Haack conditions.[4][5][6]

  • Materials: 3,5-Dimethyl-1H-indole, phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), crushed ice, sodium hydroxide solution, ethyl acetate.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, anhydrous DMF (20 mL) is cooled to 0 °C in an ice bath.

    • Phosphorus oxychloride (4.6 mL, 0.05 mol) is added dropwise with stirring, keeping the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

    • A solution of 3,5-Dimethyl-1H-indole (7.25 g, 0.05 mol) in anhydrous DMF (25 mL) is added dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 40 °C for 2-3 hours.

    • The reaction mixture is then carefully poured onto crushed ice (200 g).

    • The resulting solution is made alkaline (pH 9-10) by the slow addition of a 30% sodium hydroxide solution.

    • The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol provides the pure this compound.

Route 2: Directed Lithiation and Formylation

This modern synthetic route offers greater control over regioselectivity through a directed ortho-lithiation strategy. It involves more steps, including protection of the indole nitrogen, but avoids the potential side reactions and harsh conditions of the Vilsmeier-Haack reaction.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1H-indole

The protocol is identical to Step 1 in Route 1.

Step 2: N-Protection of 3,5-Dimethyl-1H-indole

  • Materials: 3,5-Dimethyl-1H-indole, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 3,5-Dimethyl-1H-indole (7.25 g, 0.05 mol) and triethylamine (8.4 mL, 0.06 mol) in DCM (100 mL), a solution of Boc₂O (12.0 g, 0.055 mol) in DCM (20 mL) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature for 4 hours.

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield tert-butyl 3,5-dimethyl-1H-indole-1-carboxylate, which is often used in the next step without further purification.

Step 3: C2-Lithiation and Formylation

  • Materials: tert-butyl 3,5-dimethyl-1H-indole-1-carboxylate, anhydrous tetrahydrofuran (THF), tert-butyllithium (t-BuLi) or n-butyllithium (n-BuLi), anhydrous DMF.

  • Procedure:

    • A solution of the N-Boc protected indole (12.25 g, 0.05 mol) in anhydrous THF (150 mL) is cooled to -78 °C under an argon atmosphere.

    • t-Butyllithium (1.7 M in pentane, 32.4 mL, 0.055 mol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Anhydrous DMF (4.3 mL, 0.055 mol) is added dropwise, and the reaction is stirred for another 2 hours at -78 °C.

    • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

Step 4: N-Deprotection

  • Materials: Crude N-Boc-3,5-dimethyl-1H-indole-2-carbaldehyde, trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • The crude product from the previous step is dissolved in DCM (100 mL).

    • Trifluoroacetic acid (20 mL) is added, and the mixture is stirred at room temperature for 2 hours.

    • The solvent and excess TFA are removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes, starting from 4-methylphenylhydrazine. Please note that yields for Route 1 are estimated based on typical outcomes for these reaction types, as specific literature data for this substrate is scarce. Yields for Route 2 are based on analogous multi-step preparations of C2-formylated indoles.

MetricRoute 1: Fischer / Vilsmeier-HaackRoute 2: Fischer / Lithiation
Number of Synthetic Steps 24 (including protection/deprotection)
Overall Estimated Yield 40-60%50-70%
Key Reagents H₂SO₄, POCl₃, DMFBoc₂O, t-BuLi, DMF, TFA
Reaction Conditions Reflux, 0 °C to 40 °CReflux, -78 °C, Room Temperature
Key Advantages Fewer steps, common reagentsHigh regioselectivity, milder formylation
Key Disadvantages Potentially lower regioselectivity, harsh Vilsmeier reagentMore steps, cryogenic conditions, air/moisture sensitive reagents

Visualization of Synthetic Pathways

The logical workflows for both synthetic routes are depicted below using Graphviz.

G cluster_0 Route 1: Fischer / Vilsmeier-Haack cluster_1 Route 2: Directed Lithiation A1 4-Methylphenylhydrazine + Propionaldehyde B1 Fischer Indole Synthesis (H₂SO₄, EtOH, Reflux) A1->B1 C1 3,5-Dimethyl-1H-indole B1->C1 D1 Vilsmeier-Haack Formylation (POCl₃, DMF) C1->D1 E1 This compound D1->E1 A2 3,5-Dimethyl-1H-indole B2 N-Protection (Boc₂O) A2->B2 C2 N-Boc-3,5-dimethyl-1H-indole B2->C2 D2 C2-Lithiation & Formylation (t-BuLi, DMF, -78°C) C2->D2 E2 N-Boc-3,5-dimethyl- 1H-indole-2-carbaldehyde D2->E2 F2 N-Deprotection (TFA) E2->F2 G2 This compound F2->G2

A flowchart comparing the two synthetic routes to the target molecule.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 (Fischer/Vilsmeier-Haack) is more direct and atom-economical due to the fewer number of steps. It is well-suited for larger-scale synthesis where operational simplicity is a key factor, provided the yield and purity of the C2-formylated product are acceptable.

  • Route 2 (Directed Lithiation) provides a more controlled and likely higher-yielding approach to the final product, with predictable regioselectivity. Despite involving more synthetic transformations, this route is preferable when high purity is critical and for the synthesis of analogues where the Vilsmeier-Haack reaction might be problematic.

The choice between these routes will ultimately depend on the specific requirements of the research or development project, balancing factors such as scale, cost, available equipment, and the desired purity of the final compound.

References

Comparative Analysis of Cross-Reactivity for 3,5-Dimethyl-1H-indole-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Selectivity of Novel Indole-Based Compounds

Derivatives of 3,5-Dimethyl-1H-indole-2-carbaldehyde represent a promising scaffold in medicinal chemistry, demonstrating potential therapeutic applications ranging from anti-inflammatory and antimicrobial to neurological activities. A critical aspect of the preclinical development of these compounds is the characterization of their cross-reactivity profile to assess potential off-target effects and to understand their mechanism of action. This guide provides a framework for evaluating the cross-reactivity of these novel chemical entities, including detailed experimental protocols and data presentation strategies.

While specific cross-reactivity screening data for derivatives of this compound is not extensively available in the public domain, this guide leverages established methodologies for assessing the selectivity of related indole-based compounds. By applying these protocols, researchers can generate the necessary data to build a comprehensive cross-reactivity profile.

Experimental Approaches to Determine Cross-Reactivity

A thorough investigation of cross-reactivity involves screening compounds against a panel of relevant biological targets, such as G-protein coupled receptors (GPCRs) and protein kinases, which are common off-targets for many small molecule drugs.

I. GPCR Cross-Reactivity Assessment

Radioligand binding assays are a standard method to determine the affinity of a compound for a wide range of GPCRs. These assays measure the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target GPCRs.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). These values can then be converted to binding affinities (Ki values).

II. Kinase Cross-Reactivity Profiling

Kinase activity assays are employed to evaluate the inhibitory effect of compounds on a panel of protein kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction: In a 96-well plate, incubate the target kinase, a suitable substrate, ATP, and various concentrations of the test compound.

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP to ATP and then uses the new ATP to produce a luminescent signal via a luciferase reaction.

  • Luminescence Reading: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the IC50 value for each compound against each kinase, representing the concentration at which 50% of the kinase activity is inhibited.

Data Presentation for Comparative Analysis

To facilitate the comparison of cross-reactivity profiles, quantitative data should be summarized in clear and structured tables.

Table 1: Illustrative GPCR Cross-Reactivity Data for a Hypothetical Derivative

Receptor SubtypeIC50 (µM)
Adrenergic α1A> 10
Adrenergic α2A5.2
Adrenergic β1> 10
Adrenergic β28.1
Dopamine D1> 10
Dopamine D22.5
Serotonin 5-HT1A0.8
Serotonin 5-HT2A1.5
Muscarinic M1> 10
Histamine H1> 10

Table 2: Illustrative Kinase Selectivity Profile for a Hypothetical Derivative

Kinase TargetIC50 (µM)
EGFR7.3
VEGFR24.1
PDGFRβ2.8
c-Kit> 10
Abl> 10
Src6.5
p38α1.2
JNK18.9
CDK2/cyclin A> 10
Aurora A> 10

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the potential impact of compounds on cellular signaling.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_analysis Data Analysis Start 3,5-Dimethyl-1H- indole-2-carbaldehyde Derivatization Chemical Synthesis of Derivative Library Start->Derivatization Purification Purification and Characterization Derivatization->Purification GPCR_Screen GPCR Binding Assays (Radioligand Displacement) Purification->GPCR_Screen Test Compounds Kinase_Screen Kinase Inhibition Assays (e.g., ADP-Glo™) Purification->Kinase_Screen Test Compounds Data_Processing IC50/Ki Determination GPCR_Screen->Data_Processing Kinase_Screen->Data_Processing SAR_Analysis Structure-Activity Relationship Analysis Data_Processing->SAR_Analysis Selectivity_Profile Generation of Selectivity Profile SAR_Analysis->Selectivity_Profile

Fig. 1: General workflow for the synthesis and cross-reactivity screening of indole derivatives.

signaling_pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Extracellular_Signal->Receptor Downstream_Kinases Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Downstream_Kinases Indole_Derivative Indole-2-carbaldehyde Derivative Indole_Derivative->Receptor Inhibition Indole_Derivative->Downstream_Kinases Potential Off-Target Inhibition Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

Fig. 2: Potential modulation of a generic kinase signaling pathway by an indole derivative.

Conclusion

A systematic evaluation of the cross-reactivity of novel compounds derived from this compound is essential for their progression as potential therapeutic agents. By employing standardized in vitro assays, presenting the data in a clear and comparative format, and visualizing the experimental processes and potential biological implications, researchers can build a robust understanding of the selectivity profile of their compounds. This comprehensive approach will aid in the identification of lead candidates with the desired target engagement and minimal off-target effects, ultimately accelerating the drug development process.

Safety Operating Guide

Navigating the Disposal of 3,5-Dimethyl-1H-indole-2-carbaldehyde: A Comprehensive Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed operational plan for the safe disposal of 3,5-Dimethyl-1H-indole-2-carbaldehyde, ensuring compliance and minimizing risk.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar compounds, including Indole-3-carboxaldehyde and 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde. A conservative approach is strongly advised.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.[1]

Quantitative Safety Data Summary

The following table summarizes recommended safety and disposal parameters based on data for analogous compounds.

ParameterSpecificationRationale and Source
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side shields, lab coat.[1]To prevent skin and eye irritation from dust particles and accidental splashes.
Respiratory Protection Not typically required under normal conditions with adequate ventilation. A particle filter respirator may be used if dust is generated.[3]Based on general handling procedures for solid chemical reagents.
Waste Container Clearly labeled, sealed, and chemically compatible container.To prevent accidental reactions and ensure proper identification for waste handlers.
Waste Classification To be disposed of as authorized hazardous or special waste.[1]Due to the potential for skin, eye, and respiratory irritation based on similar compounds.
Spill Response Use dry clean-up procedures; avoid generating dust.[1]To minimize the spread of the chemical and prevent inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program. Adherence to local, state, and federal regulations is essential.

  • Waste Collection:

    • Carefully sweep up any remaining solid this compound, avoiding the creation of dust.[1][3]

    • Place the chemical waste into a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly approved by your EHS department.

  • Container Management:

    • Ensure the waste container is kept securely sealed when not in use.[1]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing or reducing agents.[3]

  • Decontamination:

    • Wipe down the work surface and any contaminated equipment with a suitable solvent.

    • Dispose of all cleaning materials, including wipes and contaminated PPE, as hazardous waste in the same container.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department.

    • Complete all necessary waste disposal forms accurately and legibly.

Experimental Workflow for Disposal

A Assess Risks & Don PPE B Prepare Labeled Hazardous Waste Container A->B C Transfer Waste Chemical B->C D Decontaminate Work Area & Equipment C->D E Seal & Store Waste Container D->E F Arrange for EHS Pickup E->F G Complete Waste Disposal Documentation F->G

Caption: Disposal workflow for this compound.

Logical Decision-Making for Safe Disposal

start Disposal of 3,5-Dimethyl-1H- indole-2-carbaldehyde is_sds_available Is specific SDS available? start->is_sds_available consult_similar_sds Consult SDS of structurally similar compounds is_sds_available->consult_similar_sds No treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous Yes (Assume Hazardous) consult_similar_sds->treat_as_hazardous follow_ehs Follow Institutional EHS Protocol treat_as_hazardous->follow_ehs

Caption: Decision process for handling chemical disposal.

References

Personal protective equipment for handling 3,5-Dimethyl-1H-indole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 3,5-Dimethyl-1H-indole-2-carbaldehyde in a laboratory setting. The following procedures are based on established safety protocols for handling similar chemical compounds.

Hazard Summary

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral Toxicity Harmful if swallowed.[1]H302
Acute Dermal Toxicity Toxic in contact with skin.[1]H311
Skin Irritation Causes skin irritation.[2]H315
Eye Irritation Causes serious eye irritation.[1][2]H319
Respiratory Irritation May cause respiratory irritation.[2]H335
Aquatic Hazard (Acute) Very toxic to aquatic life.[1]H400

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

  • Eye and Face Protection :

    • Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

    • A face shield should be worn over safety glasses when there is a significant risk of splashing or explosion.[5][6]

  • Skin Protection :

    • Gloves : Wear disposable nitrile gloves for incidental contact.[5][6] For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[6] Always inspect gloves for damage before use and dispose of them after handling the chemical.[5]

    • Lab Coat/Apron : A lab coat with long sleeves is required.[5] For operations with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[5]

    • Footwear : Wear closed-toe and closed-heel shoes made of an impervious material.[5][6]

  • Respiratory Protection :

    • Engineering controls, such as a chemical fume hood, should be the primary method of controlling inhalation exposure.[6]

    • If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[6] The use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[6]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from preparation to cleanup.

  • Preparation :

    • Before starting, review the Safety Data Sheet (SDS) for any similar chemicals and understand the potential hazards.[7]

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

    • Work within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling the Compound :

    • Don the appropriate PPE as outlined above.

    • When weighing the solid, do so in the fume hood to prevent the generation of airborne dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing. This compound is soluble in organic solvents like DMSO and dimethylformamide.[8]

    • Keep containers tightly closed when not in use.[2][3]

    • Avoid eating, drinking, or smoking in the laboratory area where the chemical is handled.[1][2]

  • In Case of a Spill :

    • For minor spills, immediately alert others in the area.

    • Wearing appropriate PPE, clean up the spill using absorbent granules.[5]

    • Avoid generating dust during cleanup.[2]

    • Collect the spilled material and absorbent in a sealed, labeled container for proper disposal.[2]

    • For major spills, evacuate the area and contact your institution's emergency response team.[2]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[2][3]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4]

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][4]

Experimental Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Response A Review SDS & Assess Risks B Verify Safety Equipment (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Solution D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Waste per Protocol G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Exposure Personnel Exposure FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for safely handling this compound.

Disposal Plan

Chemical waste must be managed in accordance with all local, regional, and national regulations.[4]

  • Waste Segregation :

    • Do not mix this chemical waste with other incompatible waste streams.

    • Solid waste (e.g., contaminated gloves, paper towels, and excess chemical) should be collected in a clearly labeled, sealed container.[9]

    • Liquid waste (solutions containing the compound) should be collected in a separate, labeled, and sealed container.

  • Labeling :

    • All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.

  • Storage :

    • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal :

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4] Do not dispose of this chemical down the drain.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.